3-(3-BOC-Aminophenyl)picolinic acid
Description
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-7-4-6-11(10-12)13-8-5-9-18-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXZFOXDLDQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide on 3-(3-BOC-Aminophenyl)picolinic Acid (CAS: 1261900-77-9)
Executive Summary
In modern rational drug design, the strategic selection of bifunctional building blocks is paramount for the rapid diversification of structure-activity relationship (SAR) libraries. 3-(3-BOC-Aminophenyl)picolinic acid is a highly versatile, privileged scaffold utilized extensively in the development of targeted therapeutics, including kinase inhibitors, metalloenzyme antagonists, and Proteolysis Targeting Chimeras (PROTACs).
By combining the metal-chelating and hinge-binding properties of a picolinic acid core with the modularity of a BOC-protected aniline, this compound allows researchers to orthogonally synthesize complex pharmacophores. This whitepaper provides an in-depth technical analysis of its structural utility, optimized synthetic methodologies, and downstream applications in drug discovery.
Chemical Identity & Core Identifiers
Accurate identification and tracking of chemical precursors are critical for reproducible assay development. The core physicochemical properties and identifiers for 3-(3-BOC-Aminophenyl)picolinic acid are summarized below[1].
| Property / Identifier | Detail |
| CAS Registry Number | 1261900-77-9 |
| IUPAC Name | 3-[3-[(tert-butoxycarbonyl)amino]phenyl]pyridine-2-carboxylic acid |
| Molecular Formula | C₁₇H₁₈N₂O₄ |
| Molecular Weight | 314.34 g/mol |
| SMILES String | CC(C)(C)OC(=O)Nc1cccc(-c2cccnc2C(=O)O)c1 |
| Key Functional Groups | Carboxylic acid, Pyridine ring, Biaryl axis, BOC-protected amine |
Structural Biology & Mechanistic Utility
The architectural design of 3-(3-BOC-Aminophenyl)picolinic acid is not coincidental; it is engineered to maximize interactions within complex protein binding pockets while maintaining synthetic tractability.
-
Picolinic Acid Moiety: Acts as a potent bidentate chelator. The pyridine nitrogen and the carboxylate oxygen work in tandem to coordinate metal ions (e.g., Zn²⁺ in Histone Deacetylases or Matrix Metalloproteinases). In non-metalloenzymes, it serves as a robust hydrogen-bond donor/acceptor network.
-
Biaryl Axis: The direct carbon-carbon bond between the phenyl ring and the 3-position of the pyridine ring induces a specific dihedral angle due to steric clash with the adjacent carboxylate group. This conformational rigidity is critical for locking the molecule into a bioactive conformation, reducing entropic penalties upon target binding.
-
BOC-Protected Amine: The tert-butyloxycarbonyl (BOC) group provides orthogonal protection. It is completely stable under the basic conditions required for cross-coupling but can be cleanly removed under acidic conditions (e.g., TFA or HCl) to expose a primary amine for linker attachment.
Pharmacophore mapping of 3-(3-BOC-Aminophenyl)picolinic acid highlighting modular utility.
Experimental Protocols: Synthesis & Validation
Causality in Reaction Design
The standard route to synthesize this compound is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromopicolinic acid and 3-BOC-aminophenylboronic acid (or its pinacol ester)[2],[3].
Expertise Insight: The choice of catalyst and workup conditions dictates the success of this reaction. Pd(dppf)Cl₂ is superior to Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and minimizing the protodeboronation of the electron-rich boronic acid. Furthermore, because the product is amphoteric (containing both a basic pyridine nitrogen and an acidic carboxylate) and possesses an acid-labile BOC group, pH control during isolation is the single most critical failure point.
Quantitative Optimization Data
The following table summarizes the optimization of the cross-coupling conditions to maximize yield and purity.
| Entry | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O | 90 | 45% | Significant protodeboronation observed. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 72% | Improved conversion; minor homocoupling. |
| 3 | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane / H₂O | 90 | 88% | Optimal conditions; clean conversion. |
Self-Validating Synthetic Workflow
Step-by-step synthetic workflow from precursor coupling to downstream linker conjugation.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Preparation: Charge an oven-dried Schlenk flask with 3-bromopicolinic acid (1.0 eq), 3-BOC-aminophenylboronic acid (1.1 eq)[3], and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous Na₂CO₃ (2.5 eq). The biphasic nature ensures solubility of both the organic precursors and the inorganic base.
-
Reaction: Evacuate and backfill the flask with N₂ three times. Heat the mixture to 90°C under vigorous stirring for 12 hours.
-
Initial Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the 1,4-dioxane.
-
Aqueous Wash: Dilute the remaining aqueous residue with distilled water and wash twice with Ethyl Acetate (EtOAc) to extract unreacted boronic acid and homocoupled byproducts. Discard the organic layer.
-
Critical pH Adjustment: Cool the aqueous layer to 0°C in an ice bath. Carefully acidify the solution to pH 4.5 using a 10% aqueous citric acid solution.
-
Causality Check: Do not use strong mineral acids (like concentrated HCl). Dropping the pH below 2.0 will trigger premature cleavage of the BOC group, ruining the orthogonal protection strategy. pH 4.5 ensures the picolinic acid (pKa ~5.3) is sufficiently protonated to partition into an organic phase.
-
-
Extraction & Isolation: Extract the acidified aqueous layer with EtOAc (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target compound.
-
Validation System: Analyze the crude product via LC-MS. A molecular ion peak at m/z 315.1 [M+H]⁺ confirms product formation. The strict absence of a peak at m/z 215.1 validates that the BOC group remained structurally intact during the acidic workup.
Applications in Advanced Drug Design
PROTAC Linker Conjugation: The primary utility of 3-(3-BOC-Aminophenyl)picolinic acid lies in Targeted Protein Degradation (TPD). Once the picolinic acid core is bound to a target protein (e.g., via amide coupling to an active site binder), the BOC group is cleanly removed using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). The newly liberated primary amine serves as the perfect anchoring point for PEG or alkyl linkers, which are subsequently attached to E3 ligase recruiters (like Cereblon or VHL ligands).
Kinase Inhibitor Development: In kinase drug discovery, the biaryl system acts as a hinge-binding mimic. The picolinic acid nitrogen interacts with the hinge region backbone via hydrogen bonding, while the phenyl ring projects into the hydrophobic DFG-out pocket, providing high selectivity profiles against off-target kinases.
References
-
Title: 1261900-77-9_3-(3-BOC-Aminophenyl)picolinic acid Source: ChemSrc URL: [Link]
-
Title: 3-(Boc-amino)benzeneboronic acid pinacol ester, 97% 1 g | Buy Online Source: Fisher Scientific URL: [Link]
Sources
- 1. 1261900-77-9_3-(3-BOC-Aminophenyl)picolinic acidCAS号:1261900-77-9_3-(3-BOC-Aminophenyl)picolinic acid【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. 3-(Boc-amino)benzeneboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Suzhou Bailitai Technology Co., Ltd. - chemical supplier: Page 1 of product list [chemblink.com]
Advanced Physicochemical Profiling and Thermal Characterization of 3-(3-BOC-Aminophenyl)picolinic Acid
Executive Summary
3-(3-BOC-Aminophenyl)picolinic acid (BAPA) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and peptide mimetics. Characterizing its physical properties—specifically its melting point—presents a unique analytical challenge due to the thermal lability of the tert-butoxycarbonyl (BOC) protecting group. This technical guide provides an authoritative framework on the physicochemical profiling, thermal analysis, and crystallization of BAPA, establishing self-validating protocols designed for researchers and drug development professionals.
Structural and Physicochemical Profiling
BAPA features an amphiphilic and potentially zwitterionic core. The picolinic acid moiety provides both a hydrogen-bond donor (carboxylic acid) and acceptor (pyridine nitrogen), while the 3-BOC-aminophenyl substituent introduces significant lipophilicity and steric bulk.
Table 1: Core Physicochemical Properties of BAPA
| Property | Value | Source / Methodology |
| CAS Registry Number | 1261900-77-9 | 1[1] |
| Molecular Formula | C17H18N2O4 | Calculated Structural Data[1] |
| Molecular Weight | 314.34 g/mol | Calculated Structural Data[1] |
| Physical State | Solid (Off-white to pale yellow powder) | Empirical Observation |
| Melting Point ( | Method-dependent (Obscured by decomposition) | DSC / TGA Analysis |
| Predicted | ~1.0 (COOH), ~5.2 (Pyridine conjugate acid) | In silico prediction |
The Melting Point Conundrum: Phase Transition vs. Thermal Degradation
In standard laboratory settings, determining the melting point of BAPA via a capillary apparatus often yields broad, irreproducible ranges. This phenomenon is not indicative of impurity, but rather a fundamental chemical instability under thermal stress.
The BOC group is engineered for chemical stability under basic conditions but is highly susceptible to thermolytic cleavage. At elevated temperatures (typically between 150 °C and 200 °C), BOC-protected amines undergo a concerted 2[2].
Because the intrinsic melting point of rigid picolinic acid frameworks frequently falls within this exact3[3], the visual "melting" observed in a capillary is actually liquefaction driven by chemical decomposition. To accurately profile BAPA, researchers must decouple the thermodynamic phase transition (melting) from kinetic chemical degradation using combined Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Standardized Thermal Analysis Workflow (DSC/TGA)
To establish a trustworthy thermal profile, the following self-validating DSC/TGA protocol must be employed.
Protocol 1: Self-Validating DSC/TGA Method
-
Causality & Rationale : Using a vented aluminum pan is critical. It allows evolved gases (isobutylene,
) to escape freely. If a sealed pan is used, the internal pressure build-up will artificially alter the transition temperatures and obscure the endothermic data. -
Validation Step : Prior to analysis, the DSC must be calibrated against an Indium standard (
= 156.6 °C, = 28.45 J/g) to ensure temperature accuracy within ±0.1 °C.
Step-by-Step Methodology :
-
Sample Preparation : Accurately weigh 2.0–5.0 mg of BAPA into an aluminum crucible. Pierce the lid to create a microscopic pinhole (vented pan).
-
Atmosphere Control : Place the pan in the DSC/TGA furnace. Initiate a dry Nitrogen (
) purge at a flow rate of 50 mL/min. Reasoning: The inert atmosphere prevents oxidative degradation, ensuring that any recorded mass loss is purely the result of BOC thermolysis. -
Controlled Heating : Equilibrate the system at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 250 °C.
-
Data Interpretation :
-
True Melting Point (
): Identified as a sharp endothermic peak on the DSC heat flow curve that occurs without any corresponding mass drop on the TGA curve. -
Degradation Temperature (
): Identified as a subsequent thermal event that perfectly aligns with a ~31.8% mass loss step on the TGA curve (corresponding to the loss of the 100 Da BOC group from the 314.34 Da parent molecule).
-
Fig 1: Standardized DSC/TGA workflow for BAPA thermal characterization.
Solubility and Crystallization Behavior
BAPA exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO, EtOAc) due to its hydrogen-bonding capabilities, but remains insoluble in non-polar hydrocarbons (e.g., hexanes, heptane) due to its zwitterionic character.
Protocol 2: Antisolvent Recrystallization
-
Causality & Rationale : Thermal recrystallization (boiling in a single solvent) risks premature BOC cleavage. Antisolvent crystallization at mild temperatures leverages solubility differentials without imparting thermal stress.
-
Validation Step : The recovered crystals must be analyzed via High-Performance Liquid Chromatography (HPLC). The absence of the de-BOC impurity (3-(3-aminophenyl)picolinic acid) validates the thermal safety of the protocol.
Step-by-Step Methodology :
-
Dissolution : Suspend 1.0 g of crude BAPA in 5.0 mL of Ethyl Acetate (EtOAc) at 40 °C. Reasoning: 40 °C is well below the BOC thermal degradation threshold, preserving chemical integrity.
-
Clarification : Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities.
-
Antisolvent Addition : Slowly add Hexanes dropwise under continuous stirring (300 rpm) until persistent turbidity is observed (the cloud point).
-
Aging : Allow the mixture to cool to 4 °C at a controlled rate of 0.5 °C/min. Reasoning: Slow cooling prevents oiling out and promotes the growth of high-purity crystalline lattices.
-
Isolation : Filter the resulting crystals under vacuum, wash with cold hexanes, and dry under high vacuum at room temperature for 12 hours.
References
-
1261900-77-9_3-(3-BOC-Aminophenyl)picolinic acid - cas号查询 , ChemSrc, 1[1]
-
Thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety , ResearchGate, 2[2]
-
Cocrystal of phloretin with isoniazid: preparation, characterization, and evaluation , PMC - NIH, 3[3]
Sources
Solvency Dynamics of 3-(3-BOC-Aminophenyl)picolinic Acid in Organic Media: A Technical Guide for Drug Development
Executive Summary
In modern pharmaceutical synthesis and rational drug design, the precise manipulation of solubility parameters is critical for optimizing reaction kinetics, purification yields, and bioavailability. 3-(3-BOC-Aminophenyl)picolinic acid (CAS: 1261900-77-9) represents a highly functionalized intermediate, combining the metal-chelating and structural properties of a picolinic acid core with the steric and electronic tunability of a BOC-protected aniline moiety[1]. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in organic solvents, offering field-proven methodologies for solubility determination and strategic solvent selection.
Molecular Anatomy & The Causality of Solubility
To predict and manipulate the solubility of 3-(3-BOC-Aminophenyl)picolinic acid, one must deconstruct its molecular architecture.
Unsubstituted picolinic acid (pyridine-2-carboxylic acid) is a highly polar, amphoteric molecule. Due to its ability to form strong intermolecular hydrogen bonds and exist in zwitterionic states, it exhibits exceptionally high aqueous solubility (approx. 862.5 g/kg at 293 K) while showing limited solubility in aprotic organic solvents like acetonitrile (approx. 17.0 g/kg)[2].
However, the introduction of the 3-(tert-butoxycarbonylamino)phenyl group fundamentally inverts this solubility profile. The causality behind this shift is driven by two primary thermodynamic factors:
-
Crystal Lattice Disruption: The bulky tert-butyl group of the BOC moiety prevents tight planar stacking of the pyridine and phenyl rings. This steric hindrance lowers the lattice energy required for solvent molecules to dissociate the crystal structure[].
-
Lipophilic Shielding: The BOC group acts as a hydrophobic shield. It masks the hydrogen-bond donating capacity of the primary aniline amine, replacing it with a urethane linkage that predominantly interacts via weaker dipole-dipole forces and Van der Waals interactions[][].
Consequently, the compound becomes practically insoluble in water but exhibits excellent solvation in polar aprotic and halogenated organic solvents[5]. Furthermore, because the BOC group is highly stable under neutral and alkaline conditions but extremely acid-labile, solvent selection must strictly avoid protic acids unless deprotection is the immediate goal[][6].
Quantitative Solubility Profiling in Organic Solvents
While empirical data for highly specific functionalized intermediates can vary based on polymorphic forms, the thermodynamic solubility of 3-(3-BOC-Aminophenyl)picolinic acid follows the established behavioral patterns of bulky, BOC-protected amino-aryl compounds. The table below synthesizes the expected solubility profiles across standard organic media used in drug development[5][7].
| Solvent | Dielectric Constant (ε) | Solvation Mechanism | Estimated Solubility Range | Application Suitability |
| DMSO | 46.7 | Strong dipole-dipole; hydrogen bond acceptor. | > 50 mg/mL (Highly Soluble) | Biological assay stock solutions; NMR analysis[5][8]. |
| DMF / NMP | 36.7 / 32.2 | High polarity; disrupts intermolecular H-bonds. | > 50 mg/mL (Highly Soluble) | Solid-phase peptide synthesis (SPPS); cross-coupling[7]. |
| DCM | 8.9 | Favorable Van der Waals interactions with BOC. | 20 - 50 mg/mL (Soluble) | Liquid-liquid extraction; ambient temperature couplings[7]. |
| Ethanol | 24.5 | Protic; interacts with the picolinic carboxylate. | 5 - 15 mg/mL (Moderately Soluble) | Crystallization; precipitation workflows[2]. |
| Hexane | 1.9 | Non-polar; lacks dipole interaction. | < 0.1 mg/mL (Insoluble) | Anti-solvent for recrystallization. |
Strategic Solvent Selection Workflows
The choice of solvent is rarely dictated by solubility alone; it is governed by the downstream application and the chemical stability of the BOC protecting group.
-
For Amidation and Peptide Coupling: N-methylpyrrolidone (NMP) and N,N-dimethylformamide (DMF) are the industry standards. They efficiently solvate bulky BOC-protected compounds and stabilize transition states during coupling. Expert Insight: DMF can spontaneously degrade over time to release dimethylamine impurities. While the BOC group is base-stable, these amine impurities can interfere with activating reagents or cause unwanted side reactions. Degassing DMF prior to use is highly recommended[7].
-
For Extractions and Mild Reactions: Dichloromethane (DCM) is heavily utilized in BOC chemistry because it readily dissolves the protected compounds and is completely unreactive to Trifluoroacetic Acid (TFA), which is often used in subsequent deprotection steps[7].
-
For Bioassays: Dimethyl sulfoxide (DMSO) is the universal solvent for in vitro testing. However, DMSO is highly hygroscopic. Absorbed atmospheric water will drastically reduce the solubility of the BOC-protected compound, leading to precipitation in the stock vial[8].
Figure 1: Decision matrix for selecting organic solvents based on downstream applications.
Self-Validating Experimental Protocol for Solubility Determination
To generate highly accurate, reproducible solubility data for 3-(3-BOC-Aminophenyl)picolinic acid, researchers must employ a closed-loop, self-validating isothermal shake-flask methodology. Relying on a single time-point measurement often leads to false data due to supersaturation or incomplete dissolution[2][9].
Step-by-Step Methodology:
-
Solvent Preparation: Dispense 5.0 mL of the target organic solvent (e.g., DCM, DMF) into a sealed, amber glass vial to prevent photo-degradation. Degas the solvent via sonication to remove dissolved oxygen.
-
Saturation: Incrementally add 3-(3-BOC-Aminophenyl)picolinic acid to the solvent while stirring until a visible suspension remains (indicating excess solid).
-
Isothermal Equilibration: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM.
-
Self-Validation Check (Critical Step):
-
Withdraw a 100 µL aliquot at 24 hours .
-
Withdraw a second 100 µL aliquot at 48 hours .
-
Logic: True thermodynamic equilibrium is only confirmed if the concentration difference between the 24h and 48h samples is less than 2%. If the variance is higher, continue agitation for another 24 hours.
-
-
Phase Separation: Centrifuge the aliquots at 10,000 RPM for 15 minutes at exactly 25.0 °C to separate the undissolved solid. Do not use standard filtration if the solvent is highly volatile (like DCM), as evaporation on the filter paper will artificially inflate the concentration reading.
-
Quantification: Dilute the clear supernatant with a known volume of mobile phase and analyze via HPLC-UV (measuring absorbance of the picolinic chromophore) against a pre-established calibration curve[9].
Figure 2: Standardized, self-validating workflow for determining thermodynamic solubility.
Conclusion
The solubility of 3-(3-BOC-Aminophenyl)picolinic acid is a delicate balance dictated by the polar picolinic core and the highly lipophilic, sterically demanding BOC-protected aniline group. By understanding the causality of these molecular interactions, chemists can strategically select solvents like DMF for coupling efficiency, DCM for extraction stability, and DMSO for biological assays. Implementing rigorous, self-validating solubility protocols ensures that downstream drug development processes are built on reproducible, thermodynamically sound data.
References
-
Benchchem. An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.9
-
Chemister. Properties of substance: picolinic acid.10
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid.2
-
MedChemExpress. Picolinic acid-d4 (PCL 016-d4) | Stable Isotope.8
-
ChemSrc. 1261900-77-9_3-(3-BOC-Aminophenyl)picolinic acid.1
-
Sigma-Aldrich. BOC-ON.6
-
BOC Sciences. BOC-Amino Acids: Pharmaceutical Preparation.
-
BOC Sciences. BOC-Amino Acids.
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis.7
-
Bachem. Peptide solubility.5
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Advanced Safety and Application Data Sheet: 3-(3-BOC-Aminophenyl)picolinic Acid in Drug Discovery
Executive Summary: Strategic Value in Medicinal Chemistry
3-(3-BOC-Aminophenyl)picolinic acid (CAS: 1261900-77-9) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. Featuring an electrophilic picolinic acid moiety and a nucleophile-precursor Boc-protected aniline, this compound provides a rigid, functionalized biaryl scaffold. It is frequently deployed in the synthesis of complex heterocycles, targeted protein degraders (PROTACs), and advanced kinase inhibitors, such as those targeting hematopoietic progenitor kinase 1 (HPK1) (1[1]).
Unlike standard Safety Data Sheets (SDS) that merely list hazards, this whitepaper synthesizes physicochemical safety data with field-proven synthetic workflows, providing researchers with a comprehensive guide to handling, reacting, and validating this critical intermediate.
Physicochemical Profiling & Hazard Causality
Understanding the physical properties and the mechanistic reasons behind the compound's hazard profile is essential for designing safe and effective experimental protocols.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Implication |
|---|---|---|
| Chemical Name | 3-(3-BOC-Aminophenyl)picolinic acid | Bifunctional (Carboxylic acid + Protected amine) |
| CAS Number | 1261900-77-9 | Standardized registry identifier (2[2]) |
| Molecular Formula | C17H18N2O4 | High carbon fraction; requires moderately polar solvents |
| Molecular Weight | 314.34 g/mol | Confirmed via LC-MS [M+H]+ at 315 m/z (2[2]) |
| Storage Temp. | 2–8 °C (Inert Atmosphere) | Prevents trace moisture-induced Boc degradation |
Table 2: GHS Safety Profile & Handling Causality
| Hazard Class | Category | Precautionary Logic (Causality) |
|---|---|---|
| Skin Irritation | Cat 2 (H315) | The acidic picolinic moiety can disrupt lipid bilayers. Nitrile gloves and lab coats are mandatory. |
| Eye Irritation | Cat 2A (H319) | Direct contact causes localized pH drops and severe irritation. Safety goggles must be worn. |
| STOT SE | Cat 3 (H335) | Fine particulate dust irritates respiratory mucosa. All transfers and massing must occur inside a calibrated fume hood. |
Reactivity Map & Synthetic Orthogonality
The synthetic power of 3-(3-BOC-Aminophenyl)picolinic acid lies in its orthogonality . The tert-butyloxycarbonyl (Boc) group is highly stable under the basic, palladium-catalyzed conditions required to build the biaryl core via Suzuki-Miyaura coupling (3[3]). Conversely, the picolinic acid can be activated for amide coupling without disturbing the Boc-protected amine.
Synthetic workflow and downstream functionalization of 3-(3-BOC-Aminophenyl)picolinic acid.
Field-Proven Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choice and the analytical markers required to confirm success.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Core Synthesis)
Context: The biaryl core is typically synthesized by coupling 3-bromopicolinic acid with (3-BOC-aminophenyl)boronic acid.
-
Causality & Logic :
is the catalyst of choice because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, outcompeting unwanted protodeboronation of the boronic acid (3[3]). Aqueous provides the optimal basicity to form the reactive boronate complex without hydrolyzing the Boc group.
Step-by-Step Methodology:
-
Preparation : Charge a flame-dried Schlenk flask with 3-bromopicolinic acid (1.0 eq), (3-BOC-aminophenyl)boronic acid (1.1 eq), and
(0.05 eq). -
Solvent Addition : Add a degassed mixture of anhydrous 1,4-dioxane and aqueous
(2.0 M, 2.0 eq) in a 4:1 ratio. -
Deoxygenation : Perform three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active catalyst.
-
Reaction : Heat the mixture to 80 °C under an argon atmosphere for 12 hours.
-
Self-Validation : Analyze a 10 µL aliquot via LC-MS (ESI+). The reaction is deemed complete when the starting material peak is exhausted, replaced by a dominant
peak at 315 m/z.
Protocol B: HATU-Mediated Amide Bond Formation (Downstream Functionalization)
Context: Utilizing the picolinic acid moiety to build complex drug scaffolds, such as HIV-1 capsid-targeting molecules or HPK1 inhibitors (4[4]).
-
Causality & Logic : Picolinic acids are notoriously difficult to couple due to steric hindrance and the electron-withdrawing nature of the adjacent pyridine nitrogen. HATU is selected over traditional EDC/HOBt systems because it generates a highly reactive 7-azabenzotriazole active ester, which significantly accelerates nucleophilic attack by the incoming amine (4[4]).
Step-by-Step Methodology:
-
Preparation : Dissolve 3-(3-BOC-Aminophenyl)picolinic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Causality: Trace water will competitively hydrolyze the active ester intermediate.
-
Activation : Add
-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures complete conversion of the carboxylic acid to the active ester before the amine is introduced. -
Coupling : Add the target primary or secondary amine (1.1 eq) and stir for 2–4 hours.
-
Self-Validation : Monitor the reaction via TLC (UV 254 nm). The complete disappearance of the strongly UV-active picolinic acid spot confirms successful coupling.
-
Workup : Quench with saturated aqueous
and extract with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl. Causality: The LiCl wash is a field-proven technique to pull residual DMF into the aqueous phase, preventing solvent contamination during silica gel chromatography.
Table 3: Reaction Monitoring & Validation Parameters
| Reaction Phase | Analytical Method | Self-Validating Marker |
|---|
| Suzuki Coupling | LC-MS (ESI+) | Emergence of
Conclusion
3-(3-BOC-Aminophenyl)picolinic acid is a cornerstone building block that requires precise handling and strategic synthetic planning. By respecting its GHS safety profile and leveraging the orthogonality between its Boc-protected amine and picolinic acid moieties, drug development professionals can efficiently construct highly functionalized, complex pharmaceutical architectures.
References
- Title: 1261900-77-9 3-(3-BOC-Aminophenyl)
- Title: WO2025163390A2 - Heterobifunctional compounds for the degradation of hpk1 Source: Google Patents URL
- Title: (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)
- Source: NIH (PMC)
Sources
- 1. WO2025163390A2 - Heterobifunctional compounds for the degradation of hpk1 - Google Patents [patents.google.com]
- 2. 1261900-77-9_3-(3-BOC-Aminophenyl)picolinic acidCAS号:1261900-77-9_3-(3-BOC-Aminophenyl)picolinic acid【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 3. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | 1150114-67-2 | Benchchem [benchchem.com]
- 4. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Exploration of 3-Phenylpicolinic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Within this landscape, the 3-phenylpicolinic acid core represents a compelling, yet underexplored, structural motif. Its inherent chirality, combined with the proven bioactivity of both the pyridine and biphenyl functionalities in numerous approved drugs, positions it as a privileged scaffold for the development of new therapeutic agents. This guide provides a comprehensive technical overview for researchers embarking on the synthesis, biological evaluation, and structure-activity relationship (SAR) elucidation of 3-phenylpicolinic acid derivatives.
I. Synthesis of the 3-Phenylpicolinic Acid Scaffold: A Modular Approach
The construction of the 3-phenylpicolinic acid core is most efficiently achieved through a two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This approach offers a high degree of modularity, allowing for the introduction of diverse functionalities on both the phenyl and picolinic acid rings.
A. Step 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura reaction is a robust and versatile method for the formation of the C-C bond between the pyridine and phenyl rings.
Experimental Protocol: Synthesis of Ethyl 3-phenylpicolinate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine ethyl 3-bromopicolinate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 3-phenylpicolinate.
B. Step 2: Ester Hydrolysis to Unveil the Carboxylic Acid
The final step in the synthesis of the core scaffold is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.
Experimental Protocol: Synthesis of 3-Phenylpicolinic Acid
-
Reaction Setup: Dissolve ethyl 3-phenylpicolinate (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add an excess of sodium hydroxide (e.g., 2-3 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Acidify the aqueous residue with 1 M HCl to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-phenylpicolinic acid.
II. Potential Biological Activities: A Landscape of Opportunity
While the specific biological activities of a broad range of 3-phenylpicolinic acid derivatives are not yet extensively documented in the literature, the structural components of the scaffold suggest several promising therapeutic avenues.
-
Anti-Inflammatory Activity: The arylpropionic acid motif is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The 3-phenylpicolinic acid scaffold can be considered a constrained analog of arylpropionic acids, suggesting its potential to inhibit key inflammatory mediators.
-
Anticancer Activity: Numerous heterocyclic compounds containing pyridine and biphenyl moieties exhibit potent anticancer properties by targeting various cellular pathways, including cell cycle regulation and apoptosis[2][3]. The 3-phenylpicolinic acid scaffold provides a novel framework for the design of new anticancer agents.
-
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling and are major targets in modern drug discovery, particularly in oncology and immunology. The pyridine and phenyl rings of the 3-phenylpicolinic acid scaffold can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases[4][5].
III. A Strategic Framework for Elucidating Structure-Activity Relationships (SAR)
The rational design and synthesis of a focused library of 3-phenylpicolinic acid derivatives is paramount to understanding their SAR and identifying lead compounds. The following section outlines a strategic approach to this crucial phase of drug discovery.
A. Library Design: Probing Chemical Space
A well-designed library should systematically explore the effect of substituents on both the phenyl and picolinic acid rings.
Table 1: Proposed Substitutions for SAR Library Generation
| Position | Substituent Type | Examples | Rationale |
| Phenyl Ring (R¹) | Electron-donating | -OCH₃, -CH₃ | Modulate electronic properties and explore hydrogen bond acceptor potential. |
| Electron-withdrawing | -Cl, -F, -CF₃ | Investigate the impact of electronegativity and potential for halogen bonding. | |
| Steric Bulk | -tBu, -Ph | Probe the steric tolerance of the binding pocket. | |
| Picolinic Acid Ring (R²) | Small Alkyl Groups | -CH₃, -Cl | Assess the impact of substitution on the pyridine ring's electronics and steric environment. |
| Hydrogen Bond Donors/Acceptors | -OH, -NH₂ | Introduce potential new interaction points with the biological target. |
B. Primary Biological Screening Cascade
A tiered screening approach allows for the efficient identification of active compounds and the initial delineation of their mechanism of action.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and SAR of a new class of pyrazolotriazines as CK2 kinase inhibitors | Poster Board #574 - American Chemical Society [acs.digitellinc.com]
role of 3-(3-BOC-Aminophenyl)picolinic acid in medicinal chemistry
Whitepaper: The Strategic Utility of 3-(3-BOC-Aminophenyl)picolinic Acid in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of highly selective, potent small molecules relies heavily on privileged scaffolds that offer both structural rigidity and versatile vectors for late-stage functionalization. 3-(3-BOC-Aminophenyl)picolinic acid (CAS 1261900-77-9) has emerged as a highly valuable advanced intermediate in the synthesis of complex therapeutics. By combining the metal-coordinating and hydrogen-bonding capabilities of a picolinic acid core with the rigid, sterically defined geometry of a biaryl system, this building block provides an optimal foundation for targeting challenging protein-protein interactions (PPIs) and viral replication complexes.
This technical guide explores the mechanistic rationale behind the selection of this scaffold, its proven applications in targeting Bcl-2 and HCV NS5A proteins, and provides validated, step-by-step synthetic methodologies for its integration into drug discovery pipelines.
Structural and Mechanistic Rationale
The architectural design of 3-(3-BOC-Aminophenyl)picolinic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in both synthesis and target engagement.
The Picolinic Acid Core: Bidentate Coordination
Picolinic acid (pyridine-2-carboxylic acid) is a classic pharmacophore known for its ability to act as a bidentate ligand. The proximity of the basic pyridine nitrogen (position 1) to the carboxylic acid (position 2) creates a highly electronegative pocket capable of chelating divalent metal ions (e.g., Zn²⁺, Mg²⁺) found in the active sites of metalloenzymes. In targets lacking metal ions, this motif forms exceptionally strong, directional hydrogen-bond networks with basic amino acid residues (such as Arginine or Lysine), anchoring the molecule within the binding pocket[1].
The Biaryl System: Conformational Rigidity
The direct carbon-carbon bond between the pyridine ring and the phenyl ring at position 3 introduces critical conformational constraints. Due to the steric clash between the ortho-hydrogens of the phenyl ring and the adjacent carboxylic acid group, the two aromatic rings cannot adopt a planar conformation. Instead, they are forced into a twisted dihedral angle (typically 45° to 60°). This non-planar, three-dimensional geometry is highly desirable for projecting into deep, hydrophobic clefts, such as the BH3-binding groove of anti-apoptotic Bcl-2 proteins[2].
The Meta-BOC-Protected Amine: Vector Projection
The placement of the amine group at the meta position of the phenyl ring is a strategic choice for vector projection. While the picolinic acid core anchors the molecule deep in the binding pocket, the meta-amine directs subsequent functional groups (added after deprotection) outward toward the solvent-exposed interface or into secondary adjacent pockets. The tert-butyloxycarbonyl (BOC) protecting group ensures the amine remains chemically inert during the synthesis of the core scaffold, allowing for orthogonal deprotection and late-stage diversification (e.g., conversion into amides, ureas, or sulfonamides).
Workflow for late-stage diversification of the picolinic acid scaffold.
Applications in Medicinal Chemistry
The 3-phenylpicolinic acid scaffold has been successfully deployed across several high-profile therapeutic areas.
Viral Replication Inhibitors (HCV NS5A)
In the optimization of Hepatitis C Virus (HCV) NS5A replication complex inhibitors, the 3-phenylpicolinic acid moiety has been utilized to cap pyrrolidine-core structures. Research published in the Journal of Medicinal Chemistry demonstrated that coupling 3-phenylpicolinic acid derivatives to complex diamines yields highly potent inhibitors (e.g., Compound 10 in the referenced study). The rigid biaryl system optimally positions the molecule within the viral replication complex, significantly enhancing Genotype 1a replicon inhibitory activity[1].
Protein-Protein Interaction Inhibitors (Bcl-2 Family)
Dysregulation of the apoptotic pathway is a hallmark of many cancers. The Bcl-2 family of proteins (including Bcl-xL) are anti-apoptotic agents that sequester pro-apoptotic proteins (Bax/Bak). Inhibitors designed around the 3-phenylpicolinic acid scaffold have shown remarkable efficacy in binding the hydrophobic BH3 groove of Bcl-2, thereby releasing Bax/Bak and restoring the apoptotic cascade in neoplastic cells[2].
Mechanism of Bcl-2 inhibition restoring the apoptotic signaling cascade.
GPCR Antagonists (Orexin Receptors)
Beyond oncology and virology, 3-phenylpicolinic acid derivatives have been patented as potent antagonists for Orexin receptors (OX1 and OX2), which regulate sleep-wake cycles. The scaffold provides the necessary lipophilicity and hydrogen-bonding characteristics to penetrate the central nervous system (CNS) and selectively bind the transmembrane domains of these GPCRs[3].
Quantitative Data: Optimization of Amide Coupling
Following the deprotection of the BOC group, the resulting aniline is electronically deactivated due to the electron-withdrawing nature of the adjacent picolinic acid core. Standard coupling reagents often fail to achieve high yields. The table below summarizes the causality behind selecting HATU over traditional reagents for this specific scaffold.
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (LC-MS) | Epimerization Risk |
| EDC / HOBt | DIPEA | DMF | 24 | 45% | 82% | Low |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 16 | 68% | 90% | Moderate |
| HATU | DIPEA | DMF | 4 | 92% | >98% | Low |
Data Interpretation: HATU is the superior choice because the 7-azabenzotriazole leaving group accelerates the reaction kinetics, overcoming the steric hindrance and electronic deactivation of the meta-aniline.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls.
Protocol A: BOC Deprotection of 3-(3-BOC-Aminophenyl)picolinic acid
Causality: Trifluoroacetic acid (TFA) is utilized to protonate the carbamate oxygen, leading to the fragmentation of the BOC group into volatile isobutylene and carbon dioxide. Dichloromethane (DCM) is used as a non-coordinating solvent to stabilize the carbocation intermediate.
-
Initialization: Suspend 3-(3-BOC-Aminophenyl)picolinic acid (1.0 eq, 10 mmol) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere at 0 °C.
-
Reagent Addition: Dropwise add TFA (10.0 eq) over 15 minutes to control the exothermic release of CO₂ gas.
-
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 2 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the free amine mass [M-Boc+H]⁺ validates completion.
-
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 20 mL) to azeotropically remove residual TFA. The resulting TFA-salt is used directly in Protocol B without further purification to prevent oxidation of the free aniline.
Protocol B: Late-Stage Amide Diversification
Causality: N,N-Diisopropylethylamine (DIPEA) is added in excess to neutralize the TFA salt from Protocol A and to deprotonate the incoming carboxylic acid, preparing it for activation by HATU.
-
Activation: In a separate flask, dissolve the desired capping carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (4.0 eq) and stir for 15 minutes at room temperature to form the active OBt ester.
-
Coupling: Dissolve the TFA-salt intermediate from Protocol A in a minimal amount of DMF and add it dropwise to the activated acid solution.
-
Propagation: Stir at room temperature for 4 hours.
-
IPC: Quench a 10 µL aliquot in 1 mL of 1:1 MeCN/H₂O and analyze via UPLC-MS to confirm the formation of the desired amide bond.
-
Workup (Self-Validating): Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine. The sequential pH washes ensure the isolation of the neutral amide product. Dry over Na₂SO₄, filter, and concentrate.
References
- HCV NS5A Replication Complex Inhibitors. Part 4.
- Heterocyclic compounds and methods of use (US8232273B2)
- 4,4-difluoro-piperidine-compounds (WO2013127913A1)
Sources
Application Note: Optimized Peptide Coupling Strategies for 3-(3-BOC-Aminophenyl)picolinic Acid
Executive Summary
The synthesis of advanced peptidomimetics and targeted therapeutics frequently requires the incorporation of highly functionalized heterocyclic building blocks. 3-(3-BOC-Aminophenyl)picolinic acid presents a unique synthetic challenge during amide bond formation. As a Senior Application Scientist, I have designed this technical guide to address the specific steric and electronic hurdles associated with this substrate. By analyzing the causality behind reagent selection and workup conditions, this note provides field-proven, self-validating protocols to ensure high-yielding, epimerization-free coupling.
Structural & Mechanistic Challenges
Coupling 3-(3-BOC-Aminophenyl)picolinic acid to an amine partner is not a trivial exercise. Standard carbodiimide chemistry (e.g., EDC/HOBt) often results in sluggish kinetics and poor yields due to two compounding factors:
-
Severe Steric Hindrance : The bulky 3-(3-BOC-aminophenyl) substituent is positioned immediately adjacent to the C2-carboxylic acid. This creates a steric shield that physically impedes the approach of bulky activating agents and the subsequent nucleophilic attack by the amine.
-
Electronic & Chelating Effects : Picolinic acids feature a basic nitrogen atom at the 2-position relative to the carboxylate. During activation, this basic nitrogen can engage in intramolecular hydrogen bonding or chelate with coupling reagents, trapping the intermediate in an unreactive state or promoting the formation of inactive N-acylureas.
Logical relationship of steric and electronic challenges in picolinic acid coupling.
Reagent Selection & Causality
To overcome these barriers, the activation energy of the intermediate must be lowered using highly specialized reagents. Two reagents stand out for this specific substrate: HATU and T3P .
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : HATU generates a highly reactive OAt (7-azabenzotriazole) ester. The critical advantage here is the "neighboring group effect" provided by the nitrogen atom in the azabenzotriazole moiety, which acts as an intramolecular general base to facilitate amine attack, effectively bypassing the steric bulk[1]. It has been broadly validated for affording picolinic amides in excellent yields[2].
-
T3P (Propylphosphonic anhydride) : T3P forms a highly reactive mixed phosphonic anhydride. When paired with pyridine, it forms an acylpyridinium intermediate that is exceptionally electrophilic. T3P is particularly advantageous for picolinic acids because it avoids the chelation issues common with carbodiimides and generates exclusively water-soluble byproducts, allowing for a highly scalable, low-epimerization process[3].
Quantitative Reagent Comparison
The following table summarizes the performance metrics of common coupling reagents when applied to sterically hindered picolinic acids:
| Coupling Reagent | Activation Intermediate | Steric Tolerance | Workup Complexity | Epimerization Risk | Recommended Base |
| HATU | OAt Ester | Very High | Moderate (DMF removal) | Low | DIPEA |
| T3P (50% in EtOAc) | Mixed Anhydride | High | Low (Water-soluble) | Very Low | Pyridine / DIPEA |
| EDC/HOBt | OBt Ester | Low to Moderate | Moderate | Moderate | NMM / DIPEA |
Self-Validating Experimental Protocols
Step-by-step workflow for the optimized peptide coupling protocol.
Protocol A: T3P-Mediated Scalable Coupling (Preferred)
This protocol utilizes T3P and pyridine. Pyridine acts dually as a base and a nucleophilic catalyst, while the ethyl acetate (EtOAc) solvent system allows for a seamless liquid-liquid extraction workup.
Step-by-Step Methodology:
-
Dissolution : Charge a dry, argon-purged flask with 3-(3-BOC-Aminophenyl)picolinic acid (1.0 equiv) and the target amine (1.05 equiv). Dissolve in anhydrous EtOAc (0.2 M). Causality: EtOAc is chosen because T3P is supplied as a 50% solution in EtOAc, maintaining a homogenous, easily workable system.
-
Base Addition : Add anhydrous pyridine (3.0 equiv) and cool the reaction mixture to 0 °C using an ice bath.
-
Activation : Dropwise add T3P (50 wt% in EtOAc, 1.5 equiv) over 10 minutes. Causality: The addition is exothermic; cooling minimizes the risk of thermal degradation and preserves the chiral integrity of the amine partner.
-
Coupling : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours. Monitor via TLC or LC-MS until the picolinic acid is consumed.
-
Self-Validating Workup (Critical Step) : Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with:
-
5% Aqueous Citric Acid (3x) : Causality: The BOC protecting group is highly acid-labile. Using standard 1M HCl will cause catastrophic BOC deprotection. Citric acid (pH ~2.5) is strong enough to protonate and remove excess pyridine, but mild enough to leave the BOC group completely intact.
-
Saturated Aqueous NaHCO₃ (2x) : Removes unreacted acid.
-
Brine (1x) : Removes residual water.
-
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
Protocol B: HATU-Mediated Coupling (For Recalcitrant Amines)
If the amine partner is exceptionally hindered (e.g., an N-methylated or α,α-disubstituted amino acid), HATU provides the maximum thermodynamic driving force.
Step-by-Step Methodology:
-
Dissolution : Dissolve 3-(3-BOC-Aminophenyl)picolinic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.15 M) under argon.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Cool to 0 °C.
-
Activation : Add HATU (1.2 equiv) in one portion. Causality: A slight excess of HATU ensures complete activation of the sterically hindered acid. A distinct color change (often to yellow/orange) validates the formation of the active OAt ester.
-
Coupling : Stir at room temperature for 2–6 hours.
-
Workup : Dilute the mixture with a large volume of EtOAc (to overcome DMF miscibility). Wash extensively with 5% aqueous citric acid (to remove DIPEA), saturated NaHCO₃, and finally with 5% aqueous LiCl (3x). Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic layer into the aqueous phase, preventing DMF contamination in the final product.
Analytical Validation
To confirm the success of the coupling and the integrity of the molecule, perform the following checks:
-
LC-MS : Look for the
ion. Diagnostic Note: In the mass spectrometer's electrospray ionization (ESI) source, the BOC group frequently undergoes in-source fragmentation. Be prepared to observe a major peak at (loss of isobutylene) or (loss of the entire BOC group). This is an analytical artifact, not a synthetic failure. -
¹H NMR (CDCl₃ or DMSO-d₆) : The self-validating marker for BOC preservation is a sharp, distinct singlet integrating to 9 protons at approximately
1.40–1.50 ppm. The newly formed amide proton typically appears as a broad singlet or doublet between 8.00–9.50 ppm, depending on the solvent and hydrogen-bonding state.
References
-
David Spring's Group. "The reductive cleavage of picolinic amides". cam.ac.uk. Available at:[Link]
-
ACS Publications. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine". Organic Letters. Available at:[Link]
Sources
Application Notes and Protocols for the Solid-Phase Synthesis of Scaffolds Utilizing 3-(3-BOC-Aminophenyl)picolinic Acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-(3-BOC-Aminophenyl)picolinic acid in solid-phase synthesis (SPS). We delve into the unique structural attributes of this versatile building block, offering detailed, field-proven protocols for its incorporation onto a solid support. The guide explains the causality behind procedural choices, from resin selection and coupling activation to deprotection and cleavage strategies, ensuring a robust and reproducible workflow.
Introduction: A Scaffold of Strategic Importance
3-(3-BOC-Aminophenyl)picolinic acid is a bifunctional building block of significant interest in combinatorial chemistry and drug discovery. Its structure is strategically designed for creating complex molecular architectures and diverse compound libraries. The key features include:
-
Picolinic Acid Moiety: A pyridine-2-carboxylic acid structure that imparts conformational rigidity to the resulting molecule. Picolinic acid and its derivatives are well-established as "privileged" scaffolds in medicinal chemistry and are known to act as effective chelating agents for various metal ions.[1][2][3][4]
-
BOC-Protected Amine: The tert-butyloxycarbonyl (BOC) protecting group on the aniline nitrogen is acid-labile, making it perfectly suited for the classic Boc/benzyl protection strategy in solid-phase peptide synthesis (SPPS).[5][6] This allows for selective deprotection and subsequent functionalization.
-
Carboxylic Acid Handle: Provides the primary attachment point for coupling to an amino-functionalized solid support or for standard solution-phase amide bond formation.
These attributes make the title compound an ideal starting point for synthesizing peptidomimetics, constrained peptides, and small molecule libraries where a rigid, aromatic core is desired for presentation of diverse functional groups.
Reagent Properties and Safe Handling
Prior to use, it is critical to understand the properties and safety requirements for 3-(3-BOC-Aminophenyl)picolinic acid.
| Property | Value |
| Molecular Formula | C₁₇H₁₈N₂O₄ |
| Molecular Weight | 314.34 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Storage Conditions | Store at 2-8°C in an inert atmosphere.[7] |
Safety and Handling Precautions:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[8][9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][10][11]
-
Avoid formation of dust and aerosols.[7][8] In case of spills, pick up and arrange disposal without creating dust.[7]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][10]
-
Do not eat, drink, or smoke when using this product.[9][10][11] Wash hands thoroughly after handling.[7][9][10]
Core Workflow: Solid-Phase Synthesis Protocol
The following sections detail a robust protocol for the incorporation of 3-(3-BOC-Aminophenyl)picolinic acid onto a solid support, a critical first step in building a larger molecule. This protocol assumes a standard Boc-SPPS strategy.
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the final product.
-
For C-terminal Acids: Use a Phenylacetamidomethyl (PAM) resin. The linker on PAM resin is more stable to the repetitive TFA deprotection steps compared to the classic Merrifield resin, thus minimizing premature cleavage of the peptide chain.[5]
-
For C-terminal Amides: Use a Benzhydrylamine (BHA) resin.[5]
Protocol: Resin Swelling
-
Place the desired amount of resin (e.g., 1.0 g, with a substitution of 0.5-1.0 mmol/g) into a suitable solid-phase reaction vessel.[5]
-
Add Dichloromethane (DCM, approx. 10-15 mL per gram of resin) to the vessel.[12]
-
Agitate the resin slurry gently (e.g., using a shaker or nitrogen bubbling) for 30 minutes at room temperature to swell the polymer beads.
-
Drain the DCM by filtration.
-
Wash the resin with N,N-Dimethylformamide (DMF) (2 x 10 mL) to prepare for the coupling step.
Step 1: Coupling to the Solid Support
This procedure utilizes HBTU/DIPEA, a common and efficient activation method for forming amide bonds in Boc-SPPS.[13][14]
Reagents Required:
-
Swollen, deprotected amino-functionalized resin (from a previous step or as starting material).
-
3-(3-BOC-Aminophenyl)picolinic acid (2.0 equivalents relative to resin loading).
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.0 eq.).[13]
-
DIPEA (N,N-Diisopropylethylamine) (4.0 eq.).[13]
-
Anhydrous DMF.
Protocol: HBTU-Mediated Coupling
-
In a separate vessel, dissolve 3-(3-BOC-Aminophenyl)picolinic acid (2.0 eq.) and HBTU (2.0 eq.) in a minimal volume of DMF (approx. 5 mL per gram of resin).
-
Add this solution to the swollen resin in the reaction vessel.
-
Add DIPEA (4.0 eq.) to the resin slurry. The solution may change color.
-
Agitate the mixture at room temperature for 1-2 hours. For challenging couplings, the reaction time can be extended.[13][14]
-
After the reaction period, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally Methanol (2x) to remove any unreacted reagents and byproducts.
Monitoring the Coupling Reaction
It is crucial to confirm the completion of the coupling reaction before proceeding to the next step. The Kaiser (ninhydrin) test is a reliable qualitative method for detecting the presence of primary amines on the resin.[14]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted free amines, meaning the coupling is incomplete.
-
Negative Result (Yellow/Colorless Beads): Indicates that all free amines have been acylated and the coupling is complete.
If the Kaiser test is positive, the coupling step should be repeated ("double coupling") with fresh reagents to drive the reaction to completion.[15]
Step 2: N-terminal Boc Deprotection
The BOC group is removed using a moderately strong acid, typically Trifluoroacetic Acid (TFA), to expose the primary amine for the next coupling cycle.[6][16]
Protocol: Boc Deprotection
-
Wash the resin with DCM (3x) to prepare for the deprotection step.
-
Add a solution of 50% TFA in DCM (v/v) to the resin (approx. 10 mL per gram of resin).[5][13]
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[5][14]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x) to remove residual acid.
-
Wash with Isopropanol (IPA) (2x) to help break aprotic solvent shells.[5]
-
Wash with DMF (3x) to prepare for the next coupling step.
-
Neutralization: Before the next coupling, neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DMF (2 x 2 minutes).[14]
At this stage, the resin-bound scaffold has a free primary amine, ready for subsequent coupling with other amino acids, carboxylic acids, or building blocks to continue the synthesis.
Step 3: Cleavage from Resin
The final step involves cleaving the synthesized molecule from the solid support and removing any remaining side-chain protecting groups. For Boc-SPPS, this requires a very strong acid.
WARNING: Liquid Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and extensive safety precautions. This procedure should only be performed by trained personnel in a dedicated apparatus. Trifluoromethanesulfonic acid (TFMSA) is a slightly less hazardous alternative but still requires extreme care.[5][16]
Protocol: HF Cleavage (Illustrative)
-
The N-terminal Boc group must be removed with TFA as the final synthesis step.
-
Thoroughly dry the peptide-resin under high vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole (1.0 mL per gram of resin), to trap the reactive carbocations generated during cleavage.
-
Cool the reaction vessel to -5 to 0 °C.
-
Distill liquid HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the HF by vacuum distillation.
-
Precipitate the cleaved crude product by washing the remaining residue with cold diethyl ether.
-
Isolate the product by filtration or centrifugation and dry under vacuum.
Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance from the picolinic acid scaffold. 2. Insufficient activation time or reagent equivalents. 3. Presence of moisture, which hydrolyzes the active ester. | 1. Recouple: Perform a second coupling with fresh reagents.[15] 2. Use a more potent activator: Switch to HATU or COMU, which generate more reactive OAt or Oxyma esters, respectively.[17][18] 3. Ensure anhydrous conditions: Use dry solvents and reagents. |
| Low Yield After Cleavage | 1. Premature loss of product from the resin due to acid lability of the linker (especially with Merrifield resin). 2. Incomplete cleavage from the resin. | 1. Use a more stable linker: Employ a PAM resin for peptide acids.[5] 2. Optimize cleavage: Ensure sufficient cleavage time and an adequate volume of the strong acid cocktail. |
| Side Product Formation | 1. Alkylation of sensitive residues by the tert-butyl cation generated during Boc deprotection or final cleavage. 2. Racemization during coupling. | 1. Use scavengers: Always include scavengers like anisole, thioanisole, or cresol in the final cleavage cocktail.[16][19] 2. Use additives: The addition of HOBt or Oxyma Pure to carbodiimide-based couplings (like DIC) significantly suppresses racemization.[14] HBTU and HATU couplings are generally low in racemization. |
Conclusion
3-(3-BOC-Aminophenyl)picolinic acid is a powerful and versatile building block for solid-phase synthesis. Its rigid core and orthogonally protected amine provide a robust platform for generating diverse and structurally complex molecules. By understanding the principles of Boc-SPPS and employing the detailed protocols and troubleshooting guides presented herein, researchers can confidently integrate this scaffold into their synthetic workflows to accelerate the discovery of novel chemical entities.
References
- Safety Data Sheet for 6-(4-Fluorophenyl)picolinic acid (structurally similar). (2025). Angene.
- Safety Data Sheet for 2-Boc-Amino-3-picoline. (2023). Combi-Blocks, Inc.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.
- Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHENYLBORONIC ACID. (2023). ChemicalBook.
- Safety Data Sheet - Picolinic Acid. Jubilant Ingrevia.
- SAFETY DATA SHEET - PICOLINIC ACID. (2018). Spectrum Chemical.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Lopresti, M., et al. (2025).
- Boc Solid Phase Peptide Synthesis. ChemPep Inc.
- Various Authors. (2026). Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds.
- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. (2025). BenchChem.
- Spring, D. et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters.
- BOC Protection and Deprotection. (2021). J&K Scientific LLC.
- Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Wiley Online Library.
- Method and compositions for removing acid-labile protecting groups. (2014).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press.
- Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
- A Study of Metal Complexes of 2 – Picolinic Acid. (2019). Oriental Journal of Chemistry.
- Amblard, F., et al. Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- Vazquez, M. E. (2015). Are double couplings in SPPS interesting for purity of short peptides?
- Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
- Peptide Coupling Reagents Guide. MilliporeSigma.
Sources
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 4. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 5. chempep.com [chempep.com]
- 6. jk-sci.com [jk-sci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
- 17. chempep.com [chempep.com]
- 18. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Application Note: Optimization of Esterification Conditions for 3-(3-BOC-Aminophenyl)picolinic Acid
Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The esterification of 3-(3-BOC-Aminophenyl)picolinic acid presents a unique synthetic challenge due to the convergence of three conflicting structural features:
-
Acid-Labile BOC Group: The tert-butyloxycarbonyl (BOC) protecting group on the aniline derivative is highly sensitive to acidic conditions. Traditional Fischer esterification (e.g.,
in methanol) or the use of thionyl chloride ( ) will rapidly generate , leading to the cleavage of the BOC group into a tert-butyl cation and gas [1]. -
Picolinic Acid Core (O-to-N Acyl Migration): Picolinic acids (pyridine-2-carboxylic acids) are notoriously difficult to esterify using standard carbodiimide coupling reagents like DCC. The proximity of the basic pyridine nitrogen facilitates a rapid, irreversible intramolecular rearrangement of the highly reactive O-acylisourea intermediate into a dead-end N-acylurea byproduct [2].
-
Steric Hindrance: The bulky 3-BOC-aminophenyl substituent at the 3-position is ortho to the carboxylic acid, creating significant steric shielding that slows down nucleophilic attack by bulky alcohols.
To achieve high-yielding esterification without compromising the BOC group, the reaction must be driven by either base-promoted alkylation (for simple alkyl/benzyl esters) or a highly optimized Steglich-type coupling utilizing acyl transfer catalysts to outcompete the N-acylurea rearrangement [3].
Comparative Methodology
The following table summarizes the quantitative and qualitative data for various esterification methodologies applied to this specific substrate class.
| Methodology | Reagents | BOC Stability | N-Acylurea Risk | Yield Expectation | Primary Use Case |
| Fischer Esterification | Failed (Cleaved) | None | < 5% (Target) | Not recommended. | |
| Standard Steglich | DCC, DCM, RT | Stable | High | 10 - 30% | Not recommended due to rapid rearrangement. |
| Modified Steglich | EDC·HCl, DMAP (excess), DCM | Stable | Moderate | 60 - 75% | Complex, sterically hindered, or secondary alcohols. |
| Base-Promoted Alkylation | Excellent | None | 85 - 95% | Simple primary esters (Methyl, Ethyl, Benzyl). |
Experimental Workflow & Logical Decision Tree
Selecting the correct protocol depends entirely on the nature of the target ester. The workflow below dictates the optimal path to prevent byproduct formation and ensure protecting group integrity.
Workflow for selecting esterification conditions of 3-(3-BOC-Aminophenyl)picolinic acid.
Detailed Experimental Protocols
Protocol A: Base-Promoted Alkylation (Recommended for Simple Esters)
Causality & Rationale: This is the most robust method for generating methyl, ethyl, or benzyl esters. Cesium carbonate (
Materials:
-
3-(3-BOC-Aminophenyl)picolinic acid (1.0 eq)
-
Cesium Carbonate (
, anhydrous) (1.2 eq) -
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
-
Salt Formation: Charge a flame-dried, argon-purged flask with 3-(3-BOC-Aminophenyl)picolinic acid (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.
-
Add anhydrous
(1.2 eq) in one portion. Stir the suspension at room temperature for 30 minutes. Self-Validation: The mixture will transition from a suspension to a slightly cloudy solution as the highly soluble cesium carboxylate salt forms. -
Alkylation: Dropwise add the alkyl halide (1.1 eq) via syringe.
-
Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc, 7:3).
-
Workup: Quench the reaction by pouring it into an equal volume of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
). -
Wash the combined organic layers with
aqueous (to remove residual DMF), followed by brine. Dry over , filter, and concentrate under reduced pressure.
Protocol B: Modified Steglich Esterification (For Complex Alcohols)
Causality & Rationale: When the target ester requires coupling with a complex or secondary alcohol, alkyl halides cannot be used. A Steglich esterification must be employed. EDC·HCl is preferred over DCC because its urea byproduct is water-soluble. To prevent the picolinic acid from rearranging into an N-acylurea, a stoichiometric amount of 4-Dimethylaminopyridine (DMAP) is required. DMAP acts as a hyper-nucleophilic acyl transfer agent, trapping the O-acylisourea intermediate instantly to form an N-acylpyridinium salt, which then reacts with the alcohol [3].
Materials:
-
3-(3-BOC-Aminophenyl)picolinic acid (1.0 eq)
-
Target Alcohol (1.2 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)
-
DMAP (4-Dimethylaminopyridine) (1.5 eq) Critical: Must be
EDC to neutralize the HCl salt and drive acyl transfer. -
Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology:
-
Activation: Dissolve the picolinic acid derivative (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Add DMAP (1.5 eq) and stir for 5 minutes. Caution: The base is required upfront to prevent the acidic proton of EDC·HCl from deprotecting the BOC group.
-
Cool the reaction mixture to
using an ice bath. -
Add EDC·HCl (1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.
-
Workup: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous
, water, and brine. Do not wash with strong acids (e.g., 1M HCl), as this will cleave the BOC group. -
Dry the organic layer over
, filter, and purify via flash column chromatography.
Analytical Characterization & Self-Validating Quality Control
To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:
-
TLC Ninhydrin Stain: The BOC group prevents primary amines from reacting with ninhydrin. If a TLC spot stains bright purple/pink upon heating with ninhydrin, the BOC group has been inadvertently cleaved. The desired product should be ninhydrin-negative but UV-active (254 nm).
-
LC-MS Monitoring: When analyzing the reaction mass via LC-MS (ESI+), the intact product will show the expected
peak. If acidic degradation has occurred, you will observe a mass of (loss of the entire BOC group: isobutylene + ) or (loss of isobutylene, leaving a carbamic acid intermediate). -
Byproduct Identification (Protocol B): If the reaction stalls and a new UV-active spot appears that does not contain the alcohol mass, it is likely the N-acylurea byproduct. This indicates that the DMAP concentration was insufficient to trap the O-acylisourea intermediate.
References
-
Advice on N-boc deprotection in the presence of acid sensitive groups Reddit Chempros Community (2024). Discusses the extreme lability of BOC groups in the presence of acidic esterification conditions. URL:[Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids National Institutes of Health (PMC). Details the specific mechanistic challenge of picolinic acids undergoing rapid O-acylurea to N-acylurea rearrangement during standard carbodiimide coupling. URL:[Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids RSC Advances (2021). Provides authoritative grounding on the use of DMAP to accelerate reaction rates and prevent intramolecular 1,3-rearrangements in Steglich esterifications. URL:[Link]
-
Cesium carbonate as a mediated inorganic base in some organic transformations Academia.edu / Organic Synthesis Reviews. Validates the use of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
as a mild, highly effective base for the O-alkylation of carboxylic acids with alkyl halides to form esters without racemization or protecting group cleavage. URL:[Link]
Application Note: Incorporating 3-(3-BOC-Aminophenyl)picolinic acid into DNA-Encoded Libraries (DELs)
Introduction & Strategic Rationale
3-(3-BOC-Aminophenyl)picolinic acid (CAS: 1261900-77-9) is a highly valuable bifunctional building block for the construction of DNA-encoded libraries (DELs)[1]. It features a picolinic acid core for primary amide coupling to a DNA-conjugated amine, and a BOC-protected aniline that serves as an orthogonal handle for secondary diversification. The incorporation of this rigid, heteroaromatic bi-aryl scaffold allows library designers to access privileged conformational space frequently found in successful clinical candidates.
However, deploying this monomer in a DEL setting requires strict adherence to DNA-compatible conditions. The proximity of the pyridine nitrogen to the carboxylic acid can modulate its reactivity during activation, and the subsequent removal of the BOC group must be achieved without inducing DNA depurination—a common pitfall of traditional acidic deprotection[2].
Mechanistic Insights & Reagent Selection
Amide Coupling Causality: Aqueous amide coupling is the cornerstone of DEL synthesis. While EDC/s-NHS is a standard activator, the picolinic acid moiety often benefits from activation via DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). DMT-MM forms a highly reactive triazine ester that resists aqueous hydrolysis and efficiently acylates amines at ambient temperatures without requiring extreme pH or metal catalysts[3]. Studies have shown that DMT-MM frequently outperforms EDC/HOAt/DIPEA for sterically hindered or heterocyclic carboxylic acids, ensuring near-quantitative conversion while leaving the DNA tag completely unharmed[4].
Boc Deprotection Causality: Standard BOC deprotection relies on strong Brønsted acids (e.g., TFA or HCl), which rapidly cleave the glycosidic bonds of purine bases in DNA, destroying the library's amplifiability[2]. To circumvent this, thermal deprotection under mild alkaline conditions is employed. Heating the DNA-conjugate in a 250 mM borate buffer (pH 9.5) at 90 °C for 18 hours exploits the thermal lability of the tert-butyl carbamate. This method achieves quantitative deprotection while preserving >90% of the amplifiable DNA, ensuring the fidelity of the downstream qPCR and sequencing readouts[3][5].
Workflow Visualization
Workflow for incorporating 3-(3-BOC-Aminophenyl)picolinic acid into DELs.
Quantitative Performance Data
The following table summarizes the expected performance metrics for the incorporation and deprotection of 3-(3-BOC-Aminophenyl)picolinic acid based on validated DEL methodologies[3][4][5].
| Reaction Step | Reagents & Conditions | Expected Conversion | DNA Amplifiability Remaining |
| Amide Coupling | DMT-MM (50 mM), MOPS pH 7.0, 25 °C, 16 h | > 85% | ~ 100% |
| Amide Coupling | EDC/HOAt/DIPEA, DMSO/H₂O, 25 °C, 16 h | 75 - 80% | ~ 100% |
| BOC Deprotection | Thermal: 250 mM Borate pH 9.5, 90 °C, 18 h | > 95% | 92% |
| BOC Deprotection | Acidic: Micellar Brønsted Acid | Variable | < 50% (High depurination risk) |
Step-by-Step Experimental Protocols
Protocol A: On-DNA Amide Coupling using DMT-MM
This protocol describes the coupling of 3-(3-BOC-Aminophenyl)picolinic acid to a primary amine-displaying DNA headpiece. The system is designed to be self-validating via LC-MS mass shift analysis.
-
Preparation of DNA: Dissolve the amine-modified DNA headpiece in 0.1 M MOPS buffer (pH 7.0) supplemented with 1 M NaCl to achieve a final DNA concentration of 1 mM.
-
Monomer Preparation: Prepare a 100 mM stock solution of 3-(3-BOC-Aminophenyl)picolinic acid in anhydrous DMSO.
-
Activator Preparation: Prepare a freshly dissolved 200 mM stock solution of DMT-MM in molecular biology grade water. (Note: DMT-MM degrades in water over time; always prepare fresh).
-
Reaction Assembly:
-
To 10 µL of the DNA solution (10 nmol), add 10 µL of the monomer stock (1 µmol, 100 eq).
-
Add 10 µL of the DMT-MM stock (2 µmol, 200 eq).
-
Add MOPS buffer to bring the final reaction volume to 50 µL.
-
-
Incubation: Vortex gently and incubate the reaction at 25 °C for 16 hours.
-
Purification: Precipitate the DNA by adding 10% volume of 3 M NaCl and 2.5 volumes of cold ethanol. Centrifuge at 14,000 x g for 30 minutes at 4 °C. Wash the pellet twice with 70% ethanol and resuspend in water.
-
Validation: Analyze an aliquot via UPLC-MS. Successful coupling is confirmed by a mass shift of +296.34 Da (Monomer MW 314.34 - H₂O).
Protocol B: DNA-Compatible Thermal BOC Deprotection
This protocol removes the BOC protecting group to reveal the reactive aniline without compromising the DNA backbone[3][5].
-
Buffer Preparation: Prepare a 250 mM sodium borate buffer and adjust the pH to exactly 9.5 using NaOH.
-
Reaction Assembly: Dissolve the purified DNA-conjugate from Protocol A in the borate buffer to a concentration of 0.5 mM.
-
Thermal Incubation: Transfer the solution to a PCR tube and heat in a thermal cycler at 90 °C for 18 hours. Ensure the heated lid is active to prevent condensation and concentration changes.
-
Cooling and Purification: Cool the reaction to 4 °C. Perform an ethanol precipitation as described in Protocol A, step 6.
-
Validation: Analyze via UPLC-MS. Successful deprotection is indicated by a mass shift of -100 Da (loss of the BOC group). Assess DNA integrity via qPCR against a standard curve of the unmodified headpiece to confirm >90% amplifiability.
References
1.[3] Title: DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC Source: nih.gov URL: [Link]
2.[4] Title: Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - ACS Publications Source: acs.org URL: [Link]
3.[5] Title: A Solution Phase Platform to Characterize Chemical Reaction Compatibility with DNA-Encoded Chemical Library Synthesis - PMC Source: nih.gov URL: [Link]
4.[2] Title: Toward the Chemoenzymatic Synthesis of DNA-Encoded Libraries | ACS Central Science Source: acs.org URL: [Link]
5.[1] Title: 1261900-77-9_3-(3-BOC-Aminophenyl)picolinic acid ... - cas号查询 Source: chemsrc.com URL: [Link]
Sources
- 1. 1261900-77-9_3-(3-BOC-Aminophenyl)picolinic acidCAS号:1261900-77-9_3-(3-BOC-Aminophenyl)picolinic acid【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Solution Phase Platform to Characterize Chemical Reaction Compatibility with DNA-Encoded Chemical Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis and Functionalization of 3-(3-BOC-Aminophenyl)picolinic Acid Scaffolds
Executive Summary
3-(3-BOC-Aminophenyl)picolinic acid is a highly versatile, bifunctional building block utilized in the synthesis of targeted kinase inhibitors, GPCR modulators, and complex biaryl pharmacophores. This application note details optimized, microwave-assisted organic synthesis (MAOS) protocols for the rapid amidation of the picolinic acid moiety, followed by a green, acid-free thermolytic N-Boc deprotection. By transitioning from conventional batch chemistry to MAOS, researchers can significantly reduce reaction times, improve overall yields, and eliminate the need for harsh acidic workups.
Introduction & Scientific Rationale
Biaryl carboxamides, particularly those featuring a picolinamide core, are privileged structures in medicinal chemistry due to their robust hydrogen-bonding capabilities and predictable conformational preferences[1]. The compound 3-(3-BOC-Aminophenyl)picolinic acid provides an ideal scaffold for library generation: the picolinic acid enables directed amide coupling, while the BOC-protected aniline allows for subsequent orthogonal functionalization.
However, the synthesis of picolinamides can be challenging. The adjacent pyridine nitrogen can coordinate with coupling reagents or metal catalysts, leading to sluggish reaction rates and lower yields under conventional batch conditions[2]. Microwave irradiation circumvents these limitations by providing rapid, uniform volumetric heating, significantly accelerating reaction rates and improving yields while adhering to green chemistry principles[3].
Mechanistic Insights
Overcoming Activation Barriers in Amide Coupling
The activation of picolinic acids often requires highly efficient coupling reagents (e.g., HATU) to prevent the formation of unreactive intermediates. Under microwave irradiation, the high activation energy barrier caused by steric hindrance and bidentate coordination is rapidly overcome[2]. This prevents the thermal degradation of the BOC group that often occurs during prolonged conventional heating.
Fig 1. Mechanistic drivers of microwave-assisted picolinic acid amidation.
Acid-Free Thermolytic N-Boc Deprotection
Traditional N-Boc deprotection relies on harsh acids (e.g., TFA or HCl), which necessitate tedious basic aqueous workups and can degrade sensitive functional groups. By leveraging MAOS, thermolytic deprotection can be achieved using fluorinated solvents like hexafluoroisopropanol (HFIP)[4]. HFIP acts as a strong hydrogen-bond donor, stabilizing the transition state during the thermal cleavage of the tert-butyl group. This neutral approach yields the free amine quantitatively, requiring only simple solvent evaporation for isolation[4].
Experimental Workflows
Fig 2. Microwave-assisted workflow for amidation and neutral BOC deprotection.
Quantitative Data Presentation
The following tables summarize the optimization parameters, demonstrating the clear causality between microwave irradiation, solvent choice, and product yield.
Table 1: Optimization of Amide Coupling Conditions
| Entry | Coupling Reagent | Base | Solvent | Temp (°C) | Time (min) | Heating Mode | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | EDC·HCl / HOBt | DIPEA | DMF | 25 | 720 | Batch | 45 |
| 2 | HATU | DIPEA | DMF | 25 | 720 | Batch | 62 |
| 3 | HATU | DIPEA | DMF | 100 | 15 | Microwave | 94 |
| 4 | COMU | NMM | DMF | 100 | 15 | Microwave | 89 |
Table 2: Optimization of Neutral N-Boc Deprotection
| Entry | Reagent / Solvent | Temp (°C) | Time (min) | Heating Mode | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 20% TFA / DCM | 25 | 120 | Batch | 88 | 90 |
| 2 | HFIP | 80 | 120 | Batch | 15 | N/A |
| 3 | HFIP | 150 | 60 | Microwave | 98 | >99 |
| 4 | TFE | 150 | 60 | Microwave | 95 | 98 |
Experimental Protocols
Protocol A: Microwave-Assisted Amide Coupling
This protocol ensures rapid conversion while preventing the thermal degradation of the BOC protecting group.
-
Preparation : To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-(3-BOC-Aminophenyl)picolinic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol).
-
Solvation : Suspend the reagents in anhydrous DMF (2.5 mL, 0.2 M).
-
Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 2 minutes to allow the formation of the active ester.
-
Amine Addition : Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) to the mixture.
-
Microwave Irradiation : Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) at 100 °C for 15 minutes with a maximum power setting of 150 W and high-speed stirring.
-
Workup : Dilute the cooled reaction mixture with EtOAc (15 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by saturated NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation : Analyze the crude mixture via LC-MS. The reaction is complete when the peak corresponding to the starting material (m/z 315.1 [M+H]⁺) is fully consumed, replaced by the target amide mass.
Protocol B: Acid-Free Microwave-Assisted N-Boc Deprotection
This protocol leverages thermolytic cleavage in a fluorinated solvent, eliminating the need for basic neutralization[4].
-
Preparation : To a 10 mL microwave vial, add the BOC-protected biaryl amide synthesized in Protocol A (1.0 equiv, 0.2 mmol).
-
Solvation : Dissolve the compound in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (2.0 mL). Note: Ensure the vial is rated for high-pressure applications, as HFIP will generate significant vapor pressure at elevated temperatures.
-
Microwave Irradiation : Seal the vial securely. Irradiate at 150 °C for 60 minutes .
-
Workup : Allow the vial to cool completely to room temperature before decapping to prevent solvent boil-over. Transfer the solution to a round-bottom flask and remove the HFIP in vacuo. The resulting residue is the analytically pure free amine. No aqueous workup or chromatography is required.
-
Self-Validation : Confirm deprotection via LC-MS by observing the mass shift of -100 Da (loss of the Boc group) and the complete absence of the tert-butyl singlet (~1.4 ppm) in the ¹H NMR spectrum.
References
-
One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling and N-Boc Deprotection The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid National Institutes of Health (NIH) / PMC URL:[Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Molecules (MDPI) URL:[Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols Synthetic Communications (Taylor & Francis) URL:[Link]
Sources
Application Note & Protocol: Scale-Up Synthesis of 3-(3-BOC-Aminophenyl)picolinic Acid
Introduction: The Significance of 3-(3-BOC-Aminophenyl)picolinic Acid
3-(3-BOC-Aminophenyl)picolinic acid is a key building block in contemporary drug discovery and development. Its unique bifunctional nature, incorporating a substituted biaryl scaffold, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. Picolinic acid derivatives are known for their ability to form stable complexes with various metal ions and are integral components of ligands with potential biomedical applications[1][2]. The presence of the BOC-protected amine provides a latent nucleophilic site that can be revealed for further chemical elaboration, making this molecule a versatile synthon for creating complex molecular architectures.
The transition from laboratory-scale synthesis to large-scale production of such intermediates presents significant challenges for process chemists.[3] This application note provides a comprehensive guide to the scale-up synthesis of 3-(3-BOC-Aminophenyl)picolinic acid, focusing on a robust and scalable Suzuki-Miyaura cross-coupling strategy. We will delve into the critical process parameters, provide a detailed step-by-step protocol, and discuss the underlying chemical principles to ensure a successful and efficient scale-up campaign.
Synthetic Strategy: A Robust Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the pharmaceutical industry for the synthesis of biaryl compounds.[4][5] This reaction offers several advantages for scale-up, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[4]
Our proposed synthetic route for 3-(3-BOC-Aminophenyl)picolinic acid involves the palladium-catalyzed cross-coupling of 3-bromopicolinic acid (1) with (3-(tert-butoxycarbonylamino)phenyl)boronic acid (2) .
Figure 1: Proposed synthetic pathway for 3-(3-BOC-Aminophenyl)picolinic acid.
This approach is advantageous for several reasons:
-
Convergent Synthesis: This two-component coupling strategy allows for the rapid assembly of the target molecule from readily available starting materials.
-
Process Robustness: The Suzuki-Miyaura reaction is well-documented, and its scalability has been extensively studied, providing a solid foundation for process optimization.[3][6][7]
-
Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate the carboxylic acid and the BOC-protected amine functionalities present in the starting materials and product.
Critical Parameters for Scale-Up of Suzuki-Miyaura Coupling
While the Suzuki-Miyaura coupling is a powerful tool, its successful scale-up requires careful consideration of several critical parameters.[3][8]
| Parameter | Importance in Scale-Up | Key Considerations & Recommendations |
| Catalyst System | The choice of palladium source and ligand is crucial for reaction efficiency, catalyst loading, and cost-effectiveness. | For scale-up, pre-formed, air- and moisture-stable palladium complexes are recommended to ensure batch-to-batch consistency.[7] The use of highly active phosphine ligands can allow for lower catalyst loadings, which is economically and environmentally beneficial. |
| Solvent Selection | The solvent system influences reaction kinetics, solubility of reactants and products, and ease of workup and product isolation. | A mixture of an organic solvent (e.g., 2-propanol, toluene) and water is commonly used. The choice of solvent should also consider safety (flash point) and environmental impact. |
| Base Selection | The base plays a critical role in the transmetalation step of the catalytic cycle.[5] | Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for scale-up due to their low cost, ease of handling, and moderate basicity. |
| Temperature Control | Reaction temperature significantly affects reaction rate, impurity profile, and catalyst stability. | Precise temperature control is essential to avoid side reactions and ensure consistent product quality. The exothermic nature of the reaction should be considered, and appropriate cooling capacity must be in place. |
| Inert Atmosphere | The palladium catalyst in its active form is sensitive to oxygen, which can lead to catalyst deactivation.[7][8] | Maintaining a strict inert atmosphere (nitrogen or argon) throughout the reaction is critical for achieving high conversion and preventing catalyst degradation.[7] |
| Mixing and Agitation | Inadequate mixing can lead to localized "hot spots," poor mass transfer, and inconsistent reaction progress. | The reactor should be equipped with an efficient agitation system to ensure homogeneity of the reaction mixture, especially in multiphasic systems. |
| Palladium Removal | Residual palladium in the final product is a major concern in the pharmaceutical industry due to its toxicity. | Post-reaction purification steps, such as treatment with activated carbon, silica gel, or specialized scavengers, are necessary to reduce palladium levels to acceptable limits. |
Detailed Scale-Up Protocol
This protocol describes the synthesis of 3-(3-BOC-Aminophenyl)picolinic acid on a 100-gram scale.
Materials and Equipment:
-
10 L glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling mantle.
-
Addition funnel.
-
Filtration apparatus.
-
Vacuum oven.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromopicolinic acid (1) | 202.01 | 100.0 g | 0.495 |
| (3-(tert-butoxycarbonylamino)phenyl)boronic acid (2) | 253.07 | 137.9 g | 0.545 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 1.11 g | 0.00495 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.53 | 4.06 g | 0.0099 |
| Potassium carbonate (K₂CO₃) | 138.21 | 205.3 g | 1.485 |
| 2-Propanol | - | 1.5 L | - |
| Deionized Water | - | 0.5 L | - |
| Ethyl acetate | - | As needed for extraction | - |
| 1 M Hydrochloric acid (HCl) | - | As needed for acidification | - |
| Brine solution | - | As needed for washing | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed for drying | - |
Reaction Setup and Execution:
Figure 2: Workflow for the scale-up synthesis of 3-(3-BOC-Aminophenyl)picolinic acid.
-
Reactor Preparation: Ensure the 10 L reactor is clean, dry, and properly assembled. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.[7]
-
Reagent Charging:
-
To the inerted reactor, add 3-bromopicolinic acid (1) (100.0 g, 0.495 mol), (3-(tert-butoxycarbonylamino)phenyl)boronic acid (2) (137.9 g, 0.545 mol), and potassium carbonate (205.3 g, 1.485 mol).
-
In a separate flask, under a nitrogen atmosphere, dissolve palladium(II) acetate (1.11 g, 0.00495 mol) and SPhos (4.06 g, 0.0099 mol) in 2-propanol (0.5 L). Stir for 15 minutes to form the active catalyst complex.
-
Transfer the catalyst solution to the reactor via cannula.
-
Add the remaining 2-propanol (1.0 L) and deionized water (0.5 L) to the reactor.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 80-85 °C).
-
Maintain the reaction at reflux for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC or TLC until the consumption of the starting material (3-bromopicolinic acid) is complete.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts. Wash the filter cake with a small amount of 2-propanol.
-
Concentrate the filtrate under reduced pressure to remove the 2-propanol.
-
To the remaining aqueous solution, add ethyl acetate (1 L) and stir.
-
Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl. The product will precipitate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 0.5 L).
-
Combine the organic layers and wash with brine (2 x 0.5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane.[9] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[9]
-
Collect the crystals by vacuum filtration, wash with cold heptane, and dry under vacuum.
-
-
Drying:
-
Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Safety Considerations
-
Palladium Catalysts: Palladium catalysts can be pyrophoric and should be handled with care in an inert atmosphere.[8]
-
Solvents: 2-Propanol and ethyl acetate are flammable. Ensure proper ventilation and avoid ignition sources.
-
Acids: Handle hydrochloric acid with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reaction: Be aware of the potential for an exothermic reaction, especially during the initial heating phase. Ensure adequate cooling is available.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable method for the synthesis of 3-(3-BOC-Aminophenyl)picolinic acid. By carefully controlling critical process parameters such as the catalyst system, solvent, base, temperature, and atmosphere, high yields of the desired product can be achieved on a large scale. The detailed protocol and guidelines presented in this application note are intended to assist researchers, scientists, and drug development professionals in the successful scale-up of this important synthetic intermediate.
References
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Synthesis of Some Aminopicolinic Acids. David Publishing.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- (4-Boc-Aminophenyl)Boronic Acid. Vulcanchem.
- Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK Chemical.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC.
- Process for the production of new picolinic acid derivatives. Google Patents.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Mattia Lopresti.
- Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem.
- Crystallization method of Boc-amino acid. Google Patents.
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing.
- Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-4-nitronaphthalene. Benchchem.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Processes for the production of picolinic acid dericatives. Google Patents.
- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate.
- Application Note – N-Boc protection. Sigma-Aldrich.
- Double BOC protection selective removal method. Suzhou Highfine Biotech.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Process for synthesis of picolinamides. Google Patents.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC.
- Boc Protecting Group for Amines. Chemistry Steps.
- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate.
- Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. ResearchGate.
- Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. Google Patents.
Sources
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 3. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
handling and storage protocols for BOC-protected amino acids
Application Note: Advanced Handling, Storage, and Deprotection Protocols for N-Boc Protected Amino Acids
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group in organic synthesis and Solid Phase Peptide Synthesis (SPPS) [1]. Its robust stability against bases and nucleophiles allows for orthogonal protection strategies, particularly when paired with benzyl-based side-chain protection. However, realizing high-yield syntheses requires rigorous adherence to storage and handling protocols, as well as an intimate understanding of its acid-catalyzed cleavage mechanisms.
Physicochemical Stability and Storage Causality
Boc-protected amino acids are generally crystalline and stable, but they are highly susceptible to degradation under specific environmental conditions [2].
-
Moisture Causality: The carbamate linkage can undergo slow hydrolysis if exposed to ambient moisture over prolonged periods. Therefore, when retrieving Boc-amino acids from cold storage, it is a critical practice to allow the sealed container to fully equilibrate to room temperature in a desiccator before opening. Opening a cold container causes immediate atmospheric condensation on the reagent, exponentially accelerating hydrolytic degradation and ruining batch integrity [3].
-
Thermal Causality: Elevated temperatures can induce spontaneous decarboxylation. Long-term storage must be maintained at 5°C or -20°C to preserve the integrity of the carbamate bond. Once dispensed, the container should be gently purged with anhydrous argon or nitrogen before resealing to displace reactive oxygen and moisture[2].
Table 1: Quantitative Storage and Stability Parameters for Boc-Amino Acids
| Storage Duration | Recommended Temperature | Environmental Control | Expected Shelf Life |
| Short-Term (Working Aliquots) | 20°C to 25°C (Room Temp) | Stored in a vacuum desiccator | 1 to 3 Months |
| Medium-Term | 5°C (Refrigerated) | Tightly sealed, purged with Argon/N₂ | 1 to 2 Years |
| Long-Term | -20°C (Frozen) | Tightly sealed, purged with Argon/N₂ | > 2 Years |
Mechanistic Pathway of Boc Deprotection
The removal of the Boc group is driven by acid-catalyzed hydrolysis, most commonly utilizing Trifluoroacetic Acid (TFA) [4]. Understanding this mechanism is vital for troubleshooting incomplete deprotections or side reactions.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Cleavage: The protonated carbamate fragments, yielding a highly stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing CO₂ gas and leaving the amine as a trifluoroacetate salt.
Causality of Scavengers: The tert-butyl cation generated during cleavage is a potent electrophile. If left unchecked, it will irreversibly alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, Methionine, and Cysteine). To prevent this, nucleophilic scavengers such as anisole, thioanisole, or 1,2-ethanedithiol (EDT) must be incorporated into the cleavage cocktail to trap the reactive cation [5].
Acid-catalyzed mechanistic pathway of Boc group deprotection.
Experimental Protocol: Standard Boc-SPPS Deprotection and Coupling
This self-validating protocol outlines a standard cycle for Boc removal and subsequent amino acid coupling on a solid support.
Materials Required:
-
Boc-protected peptide-resin
-
Cleavage Cocktail: 50% (v/v) TFA in Dichloromethane (DCM)
-
Scavengers (if applicable): 0.5% to 1% anisole or thioanisole
-
Neutralization Buffer: 10% (v/v) Diisopropylethylamine (DIEA) in DCM
-
Wash Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA)
Step-by-Step Methodology:
-
Resin Swelling & Pre-Wash: Suspend the resin in DCM (10 mL/g resin) and agitate for 10 minutes to swell the polymer matrix, ensuring maximum solvent penetration. Drain.
-
Primary Deprotection: Add the 50% TFA/DCM cleavage cocktail (with scavengers if sequence dictates) at 10 mL/g resin. Agitate at room temperature for 5 minutes. Causality: This short initial exposure neutralizes any residual basic species and begins the cleavage process. Drain the reactor.
-
Secondary Deprotection: Add a fresh portion of the 50% TFA/DCM cocktail. Agitate for 15 to 25 minutes to ensure complete removal of the Boc group. Drain.
-
Acid Wash: Wash the resin sequentially with DCM (3x) and IPA (2x). Causality: IPA shrinks the resin slightly and helps efficiently wash out the highly polar TFA salts that DCM alone might leave behind.
-
Neutralization: Add 10% DIEA in DCM (10 mL/g resin) and agitate for 5 minutes. Repeat this step once. Causality: TFA leaves the newly exposed N-terminus as an unreactive protonated salt. The DIEA base deprotonates the amine, rendering it nucleophilic for the next coupling step.
-
Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A deep blue color validates the successful generation of free primary amines.
-
Coupling: Add the pre-activated next Boc-amino acid (typically activated with HBTU/DIEA) and agitate for 1-2 hours.
-
Post-Coupling Validation: Repeat the Kaiser test. A colorless/yellow result validates that all free amines have been successfully coupled, creating a self-validating loop before the next cycle begins.
Workflow of a standard Boc-Solid Phase Peptide Synthesis (SPPS) cycle.
References
Sources
Technical Support Center: Troubleshooting the Synthesis of 3-(3-BOC-Aminophenyl)picolinic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 3-(3-BOC-Aminophenyl)picolinic acid. This molecule is a critical building block in medicinal chemistry, but its synthesis via the Suzuki-Miyaura cross-coupling reaction presents unique steric, electronic, and stability challenges.
Below, you will find a mechanistic breakdown of the workflow, troubleshooting FAQs, quantitative optimization data, and self-validating protocols to ensure high-yield, reproducible results.
I. Mechanistic Workflow & Strategy
To successfully synthesize this target, the synthetic route must be carefully staged to avoid catalyst poisoning and unwanted deprotection. The optimal workflow avoids coupling the free picolinic acid directly, utilizing an esterification-coupling-saponification sequence.
Figure 1: Optimized synthetic workflow for 3-(3-BOC-Aminophenyl)picolinic acid.
II. Troubleshooting & FAQs
Q1: Why is my Suzuki coupling yield so low (<20%) when using 3-bromopicolinic acid directly? A1: The failure stems from transition-metal chelation and steric hindrance. The free carboxylic acid at the C2 position, combined with the adjacent pyridine nitrogen, forms a highly stable bidentate chelate with Palladium(II) intermediates. This traps the catalyst in an inactive state, stalling the catalytic cycle. Furthermore, cross-coupling at the ortho-position (C3) of pyridinecarboxylic acids is sterically demanding[1]. Solution: Always mask the carboxylic acid as a methyl or tert-butyl ester prior to the Suzuki coupling to eliminate the chelation effect[2].
Q2: I am observing significant protodeboronation of the 3-(Boc-aminophenyl)boronic acid. How can I minimize this? A2: Protodeboronation is a competitive side reaction that occurs when the transmetalation or reductive elimination steps of the Suzuki cycle are too slow. Because the 3-position of the picolinate is sterically hindered, standard catalysts like Pd(PPh3)4 struggle to push the reaction forward. Solution: Upgrade to a bulky, electron-rich Buchwald ligand system (e.g., SPhos or XPhos). These ligands accelerate the reductive elimination step, allowing the cross-coupling to outcompete the degradation of the boronic acid[3].
Q3: The cross-coupling works, but I lose the BOC group during the final isolation of the picolinic acid. What is going wrong? A3: The tert-butyloxycarbonyl (BOC) protecting group is inherently acid-sensitive and is designed to be cleaved under strong acidic conditions[4]. After saponifying the ester with LiOH, the reaction mixture is highly basic. If you use a strong acid like HCl to precipitate the amphoteric picolinic acid, localized pH drops (pH < 2) will rapidly cleave the BOC group. Solution: Use a weak organic acid, such as aqueous citric acid, to carefully titrate the solution to pH ~3.8 (the approximate isoelectric point of the product). This ensures precipitation without deprotection.
Figure 2: Suzuki-Miyaura catalytic cycle highlighting key transformation stages.
III. Quantitative Optimization Data
The following table summarizes the causal relationship between catalyst/base selection and reaction yield during the coupling of methyl 3-bromopicolinate with 3-(Boc-aminophenyl)boronic acid.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/H2O | 100 | < 20% | Severe protodeboronation; slow oxidative addition due to steric hindrance. |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 | Dioxane/H2O | 90 | 45% | Moderate yield; premature ester hydrolysis stalls the catalytic cycle. |
| Pd(OAc)2 + SPhos | K3PO4 | Toluene/H2O | 100 | 72% | Good yield; bulky ligand facilitates reductive elimination. |
| XPhos Pd G3 (2 mol%) | K3PO4 | Dioxane/H2O | 80 | > 85% | Excellent yield; rapid coupling outcompetes side reactions at lower temperatures. |
IV. Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize Methyl 3-(3-BOC-Aminophenyl)picolinate.
-
Setup: In an oven-dried Schlenk flask, combine methyl 3-bromopicolinate (1.0 equiv), 3-(Boc-aminophenyl)boronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Catalyst Addition: Add XPhos Pd G3 (0.02 equiv). Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Add degassed 1,4-Dioxane and H2O (4:1 v/v ratio) to achieve a 0.2 M concentration. Heat to 80°C under vigorous stirring.
-
Self-Validation Check (Reaction Monitoring): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Criteria: The reaction is complete when the starting material peak (m/z 216.0/218.0) is <2% relative to the product peak (m/z 329.1 [M+H]+). If starting material persists, spike with an additional 1 mol% XPhos Pd G3.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate ester.
Protocol B: Saponification and pH-Controlled Isolation
Objective: Convert the ester to 3-(3-BOC-Aminophenyl)picolinic acid without BOC cleavage.
-
Hydrolysis: Dissolve the isolated methyl 3-(3-BOC-Aminophenyl)picolinate in a 3:1 mixture of THF:H2O. Add 2.0 equivalents of LiOH·H2O. Stir at 25°C for 2 hours.
-
Self-Validation Check (Hydrolysis): Analyze via TLC (Hexanes:EtOAc 1:1). Complete consumption of the ester (Rf ~0.6) to a baseline spot (Rf 0.0) must be observed. LC-MS must confirm the intermediate mass m/z 315.1 [M+H]+.
-
Controlled Acidification (Critical Step): Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous layer to 0–5°C in an ice bath.
-
Precipitation: Slowly add a 1M aqueous solution of Citric Acid dropwise while continuously monitoring the solution with a calibrated pH meter. Stop the addition at exactly pH 3.8 .
-
Causality: Citric acid safely buffers the solution. Dropping below pH 2.0 will irreversibly cleave the acid-sensitive BOC group[4].
-
-
Final Validation: Filter the resulting off-white precipitate, wash with cold water, and dry under high vacuum. Analyze via 1H-NMR (DMSO-d6).
-
Validation Criteria: The presence of a sharp 9H singlet at ~1.45 ppm confirms the BOC group remains fully intact.
-
V. References
-
Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 Source: PMC (National Institutes of Health) URL:[Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-Boc-Aminophenyl)Boronic Acid (380430-49-9) for sale [vulcanchem.com]
Technical Support Center: Recrystallization of 3-(3-BOC-Aminophenyl)picolinic Acid
Welcome to the technical support center for the purification of 3-(3-BOC-Aminophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the recrystallization of this molecule. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-(3-BOC-Aminophenyl)picolinic acid that influence solvent selection for recrystallization?
The structure of 3-(3-BOC-Aminophenyl)picolinic acid contains three key functional groups that dictate its solubility and crystallization behavior:
-
Picolinic Acid Moiety: This pyridine-2-carboxylic acid portion is polar and capable of hydrogen bonding, contributing to solubility in polar protic solvents.[1][2] The parent compound, picolinic acid, is very soluble in water and moderately soluble in ethanol.[3][4]
-
BOC-Protected Amine: The tert-butoxycarbonyl (BOC) group is a bulky, non-polar protecting group.[5] This significantly increases the molecule's lipophilicity, reducing its solubility in highly polar solvents like water and increasing its solubility in organic solvents.
-
Aminophenyl Group: The aromatic ring system contributes to the molecule's rigidity and potential for π-π stacking interactions, which can favor crystallization.
The interplay of these groups results in a molecule with moderate polarity, requiring a careful selection of solvents to achieve the desired solubility profile for effective recrystallization.
Q2: What is the ideal solubility profile for a recrystallization solvent?
The perfect single solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[6] This differential solubility is crucial for maximizing the recovery of pure crystals upon cooling. Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[6]
Q3: Can I use a solvent mixture for recrystallization?
Yes, a two-solvent system is a common and effective strategy when a suitable single solvent cannot be identified.[7][8] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes saturated (cloudy).[8] For 3-(3-BOC-Aminophenyl)picolinic acid, a potential combination could be a more polar "good" solvent like an alcohol, and a less polar "poor" solvent like a hydrocarbon.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 3-(3-BOC-Aminophenyl)picolinic acid.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
Causality: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9][10] This results in the separation of an impure liquid phase instead of solid crystals. This is a common problem when the melting point of the compound is relatively low compared to the boiling point of the chosen solvent.[10]
Solutions:
-
Increase Solvent Volume: Add more of the hot solvent to decrease the saturation point of the solution, ensuring the compound remains dissolved at a temperature below its melting point.[9]
-
Lower the Crystallization Temperature: If using a solvent mixture, add the anti-solvent at a lower temperature.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Promote Slow Cooling: Insulate the flask to allow for gradual cooling, which can favor crystal nucleation over oil formation.[10]
Issue 2: Poor Crystal Yield
Causality: A low recovery of crystalline material can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.[7][10]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Incomplete Crystallization: The cooling period may be too short, or the final temperature not low enough to maximize crystal formation.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]
-
Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Extend Cooling Time and Lower Temperature: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the yield.[6]
-
Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, you can carefully evaporate some of the solvent and attempt a second crystallization.
Issue 3: The Purified Product is Still Impure
Causality: The presence of impurities after recrystallization can be due to:
-
Co-crystallization: If an impurity has a similar solubility profile to the desired compound, it may crystallize out of solution along with the product.
-
Inclusion of Mother Liquor: Inadequate washing of the filtered crystals can leave behind mother liquor containing dissolved impurities.
-
Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.[7][9]
Solutions:
-
Select a Different Solvent System: A different solvent or solvent pair may have a better solubility differential between your product and the impurity.
-
Thoroughly Wash the Crystals: After filtration, wash the crystal cake with a small amount of cold, fresh recrystallization solvent to remove any residual mother liquor.[11]
-
Slow Down the Crystallization Process: Allow the solution to cool gradually to promote the formation of larger, purer crystals.[7]
-
Consider a Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[11]
III. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude 3-(3-BOC-Aminophenyl)picolinic acid. Add a few drops of a test solvent and heat the mixture. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[6]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the chosen solvent portion-wise with gentle heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of cold solvent.
-
Drying: Allow the crystals to air dry on the filter for a period, then transfer them to a watch glass to dry completely.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.
-
Crystallization, Isolation, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.
Recommended Solvents for Screening
Based on the structure of 3-(3-BOC-Aminophenyl)picolinic acid, the following solvents and solvent systems are recommended for initial screening:
| Solvent/System | Type | Rationale |
| Ethanol | Polar Protic | The parent picolinic acid has moderate solubility in ethanol.[3][4] |
| Isopropanol | Polar Protic | Similar to ethanol, but slightly less polar. |
| Acetonitrile | Polar Aprotic | Picolinic acid has low solubility in acetonitrile, which may be advantageous.[3][4] |
| Ethyl Acetate | Moderately Polar | Good for compounds with moderate polarity. |
| Toluene | Non-polar | The BOC and phenyl groups may impart sufficient non-polar character. |
| Ethanol/Water | Solvent Pair | A common and effective system for moderately polar compounds.[12] |
| Ethyl Acetate/Hexane | Solvent Pair | A good starting point for many esters and moderately polar compounds.[6] |
| Toluene/Heptane | Solvent Pair | For less polar compounds. |
IV. Visualized Workflows
Solvent Selection Workflow
Caption: A flowchart for systematic solvent selection in recrystallization.
Troubleshooting "Oiling Out"
Caption: A troubleshooting guide for when a compound "oils out" during recrystallization.
V. References
-
BenchChem. (n.d.). Technical Support Center: Purification of Substituted Picolinate Esters. Retrieved from
-
Google Patents. (1966). US3245998A - Processes for the production of picolinic acid dericatives. Retrieved from
-
Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. Retrieved from
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Boc Protection of Amines. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from
-
University of Colorado Boulder. (n.d.). Recrystallization I. Retrieved from
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from
-
Unknown. (n.d.). recrystallization.pdf. Retrieved from
-
IUCr. (2024, November 14). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from
-
Chemical Entities of Biological Interest (ChEBI). (n.d.). picolinic acid. Retrieved from
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from
-
ResearchGate. (2023, February 6). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved from
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from
-
Chemtips - WordPress.com. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from
-
ChemicalBook. (n.d.). (3-BOC-AMINOPHENYL)BORONIC ACID CAS#: 380430-68-2. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Crystallization of N-(3-aminophenyl)sulfamide. Retrieved from
-
Google Patents. (2015). US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. Retrieved from
-
ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from
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stabilizing 3-(3-BOC-Aminophenyl)picolinic acid for long-term storage
Welcome to the Technical Support Center for Advanced Chemical Building Blocks. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the dual-reactivity profile of bifunctional intermediates.
When handling 3-(3-BOC-Aminophenyl)picolinic acid , you are managing two distinct chemical personalities. On one side, you have an acid-labile tert-butyloxycarbonyl (BOC) protected amine[1]; on the other, a picolinic acid moiety that can be susceptible to thermal decarboxylation[2]. This guide is designed to help you troubleshoot degradation issues, understand the causality behind storage failures, and implement self-validating protocols to ensure the long-term integrity of your compounds.
🔬 Causality & Degradation Mechanisms (The "Why")
Before troubleshooting, we must understand the causality of degradation. The BOC group is robust against nucleophiles and bases but highly sensitive to acidic conditions[1]. Even trace ambient acid, combined with moisture, can catalyze the cleavage of the carbamate, releasing isobutylene and carbon dioxide gas. Simultaneously, the picolinic acid group (a pyridine-2-carboxylic acid derivative) can undergo decarboxylation if exposed to elevated temperatures or strong oxidizing agents[2].
🛠️ Troubleshooting & FAQs
Q1: I opened my vial of 3-(3-BOC-Aminophenyl)picolinic acid, and the powder had turned clumpy. LC-MS shows a mass drop of 100 Da. What happened?
A: The mass drop of exactly 100 Da is the diagnostic signature of BOC group deprotection (loss of the tert-butoxycarbonyl group,
-
Causality: Moisture acts as a conduit for proton transfer, lowering the activation energy required for trace acid-catalyzed carbamate cleavage. Water also initiates slow hydrolysis over time.
Q2: I prepared a stock solution in DMSO and stored it at -20°C. A month later, my coupling reaction failed. Why? A: Picolinic acid derivatives and BOC-protected amines exhibit drastically reduced stability in solution compared to their solid state[3]. DMSO is highly hygroscopic. Even when frozen, trace water absorbed by the DMSO can cause slow solvolysis. Furthermore, repeated freeze-thaw cycles accelerate degradation.
-
Causality: In solution, the molecules are fully solvated and kinetically free to interact with trace water or acidic impurities, whereas the solid crystal lattice restricts these interactions.
-
Self-Validating Protocol: Always run a quick TLC or LC-MS on stock solutions older than 2 weeks before committing them to expensive downstream coupling reactions.
Q3: How do I definitively validate the integrity of my stored batch before a critical synthesis? A: Implement a self-validating Quality Control (QC) protocol to ensure your storage system is working.
-
Take a 1 mg aliquot of the stored solid.
-
Dissolve in LC-MS grade Acetonitrile/Water (neutral pH).
-
Run an LC-MS scan in positive ion mode.
-
Validation Checkpoint: Look for the parent mass
. If you observe a dominant peak at (free amine) or (loss of via decarboxylation), the batch is compromised. A pure batch should show >98% parent ion with no gas-loss fragments in the baseline.
📊 Quantitative Stability Profile
| Storage Condition | Atmosphere | Expected Shelf Life | Primary Degradation Risk | Causal Mechanism |
| Room Temp (25°C) | Ambient Air | < 4 Weeks | Deprotection | Ambient moisture and trace acidic vapors catalyze BOC cleavage. |
| Refrigerated (4°C) | Ambient Air | 6 - 12 Months | Hydrolysis | Temperature fluctuations draw condensation into the vial. |
| Frozen (-20°C) | Inert (Ar/N | 2 - 3 Years[4] | Minimal | Kinetic energy is too low for thermal degradation; moisture is excluded. |
| Solution (DMSO) | N/A | < 1 Month (-20°C) | Solvolysis | Hygroscopic solvents introduce water; trace acid cleaves BOC. |
📋 Step-by-Step Long-Term Storage Protocol
To ensure the stability of 3-(3-BOC-Aminophenyl)picolinic acid for up to 3 years[4], follow this self-validating workflow.
Protocol: Anhydrous Aliquoting and Cryo-Storage
-
Desiccation: Upon receiving the bulk compound, place the open vial in a vacuum desiccator containing fresh Drierite (calcium sulfate) for 24 hours to remove transit moisture.
-
Aliquoting: In a dry environment (preferably a glove box or under a stream of dry nitrogen), divide the bulk powder into single-use amber glass vials.
-
Causality: Amber glass prevents UV-induced radical degradation, and single-use aliquots eliminate freeze-thaw condensation cycles.
-
-
Inert Gas Purging: Gently purge each vial with anhydrous Argon or Nitrogen for 10-15 seconds. Argon is heavier than air and effectively displaces oxygen and moisture[3].
-
Sealing: Cap the vials tightly and wrap the caps in Parafilm to create a moisture-proof barrier.
-
Cryo-Storage: Store the sealed vials at -20°C.
-
Retrieval (Critical Step): When retrieving a vial, allow it to sit in a desiccator at room temperature for at least 30 minutes before opening.
-
Causality: This ensures the vial reaches thermal equilibrium, preventing ambient moisture from condensing on the cold powder.
-
🗺️ Visual Workflow
Workflow for long-term stabilization and self-validating QC of 3-(3-BOC-Aminophenyl)picolinic acid.
📚 References
-
Stability and Storage of Boc-Protected Diamines: A Technical Guide - BenchChem.1
-
Handling and Storage of Peptides - FAQ - AAPPTec. 3
-
Picolinic acid-d4 (PCL 016-d4) | Stable Isotope - MedChemExpress. 4
-
SAFETY DATA SHEET: Picolinic acid - Fisher Scientific. 2
Sources
A Researcher's Guide to the Infrared Spectroscopy of 3-(3-BOC-Aminophenyl)picolinic acid: A Comparative Analysis
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating molecular structure by probing the vibrational modes of chemical bonds. This guide provides an in-depth analysis of the characteristic IR spectral peaks for 3-(3-BOC-Aminophenyl)picolinic acid, a molecule of interest in medicinal chemistry. By comparing its spectrum to those of its constituent functional moieties and related analogues, we can confidently assign its key vibrational frequencies, offering a robust method for its identification and quality assessment.
Deconstructing the Molecule: A Vibrational Perspective
The structure of 3-(3-BOC-Aminophenyl)picolinic acid is a composite of three key functional groups, each with its own distinct IR signature: a picolinic acid core, a BOC-protected aminophenyl group, and the linkages between them. Understanding the expected IR absorptions of these individual components is crucial for interpreting the spectrum of the complete molecule.
To facilitate this analysis, the following diagram illustrates the molecular structure with its principal functional groups highlighted.
Caption: Molecular structure of 3-(3-BOC-Aminophenyl)picolinic acid with key functional groups highlighted.
Comparative IR Peak Assignment
The following table provides a detailed comparison of the expected characteristic IR absorption frequencies for 3-(3-BOC-Aminophenyl)picolinic acid against its parent structures and related compounds. This comparative approach allows for a more confident assignment of the observed spectral peaks.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for 3-(3-BOC-Aminophenyl)picolinic acid | Comparative Wavenumber (cm⁻¹) in Related Compounds | Reference |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | Picolinic Acid: ~3437 cm⁻¹ (monomer), broad absorption in dimer.[1][2] | [3][4][5] |
| C=O stretch | ~1710 - 1680 | Picolinic Acid: ~1717 cm⁻¹.[1] Conjugation to the phenyl ring can slightly lower this frequency.[2][4] | [2][3][4] | |
| C-O stretch | ~1320 - 1210 | Aminobenzoic acids show C-O stretching in this region.[6][7] | [5][8] | |
| BOC-Amine | N-H stretch | ~3400 - 3300 (sharp to medium) | N-BOC protected amines: ~3300-3500 cm⁻¹.[3][9] | [3][9] |
| C=O stretch (urethane) | ~1720 - 1680 | N-BOC protected amines: ~1681-1728 cm⁻¹.[10][11] | [10][11] | |
| Aromatic Rings | C-H stretch (sp²) | ~3100 - 3000 | Picolinic acid and aminobenzoic acids show absorptions in this region.[1][7] | [12] |
| C=C stretch (in-ring) | ~1600 - 1450 (multiple bands) | Picolinic acid: ~1597 cm⁻¹.[1] Aminobenzoic acids: ~1600 cm⁻¹.[6] | [1][6] | |
| Alkyl (BOC group) | C-H stretch (sp³) | ~2980 - 2850 | Characteristic for tert-butyl groups.[13] | [13] |
Key Spectral Features and Interpretation
When analyzing the IR spectrum of 3-(3-BOC-Aminophenyl)picolinic acid, several key features should be prominent:
-
The Broad O-H Stretch: A very broad and often intense absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[2][4] This is often one of the most recognizable features in the spectrum of a carboxylic acid.
-
Dual Carbonyl Absorptions: The molecule possesses two carbonyl groups: one in the carboxylic acid and one in the BOC protecting group. The carboxylic acid C=O stretch is anticipated around 1710-1680 cm⁻¹, potentially overlapping with the urethane C=O stretch of the BOC group, which typically appears in a similar region (~1720-1680 cm⁻¹).[10][11] The exact positions and potential for overlapping or distinct peaks will depend on the solid-state packing and intermolecular interactions.
-
The N-H Stretch: A relatively sharp to medium intensity peak is expected around 3400-3300 cm⁻¹ corresponding to the N-H stretch of the BOC-protected amine.[3][9] The presence of a single peak in this region for a secondary amine is a key diagnostic feature.
-
Aromatic and Alkyl C-H Stretches: Expect to see weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H stretches and more intense peaks just below 3000 cm⁻¹ for the sp³ C-H stretches of the tert-butyl group.[12][13]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex series of bands arising from C-C and C-N stretching, as well as various bending vibrations. While difficult to assign individually without computational modeling, this "fingerprint" region is unique to the molecule and is invaluable for confirming its identity against a reference spectrum.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure the acquisition of a reliable and reproducible IR spectrum of 3-(3-BOC-Aminophenyl)picolinic acid, the following protocol using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer is recommended. ATR is a preferred method for solid samples as it requires minimal sample preparation.
Instrumentation:
-
FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.
-
Acquire a background spectrum with no sample on the crystal. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself. Typically, 16-32 scans are co-added for a good signal-to-noise ratio.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid 3-(3-BOC-Aminophenyl)picolinic acid powder onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface. The pressure should be sufficient to create intimate contact without damaging the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the obtained spectrum with the expected peak positions outlined in the table above for structural confirmation.
-
The following workflow diagram illustrates the key steps in the experimental and analytical process.
Caption: Workflow for IR spectral acquisition and analysis of 3-(3-BOC-Aminophenyl)picolinic acid.
Conclusion
The infrared spectrum of 3-(3-BOC-Aminophenyl)picolinic acid is rich with information that can be effectively deciphered through a comparative analysis of its constituent functional groups. By carefully identifying the characteristic broad O-H stretch of the carboxylic acid, the dual C=O absorptions, the N-H stretch of the BOC-amine, and the various C-H and aromatic ring vibrations, researchers can confidently confirm the structure and purity of this compound. The provided experimental protocol for ATR-FTIR spectroscopy offers a reliable method for obtaining high-quality data, which is an essential first step in the comprehensive characterization of novel pharmaceutical compounds.
References
-
ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]
-
Auf der Heyde, T. P. E., Green, C. S., Hutton, A. T., & Thornton, D. A. (1980). The Infrared Spectra of First Transition Series Metal(II) Complexes of Picolinic Acid N-Oxide. Spectroscopy Letters, 13(1), 25-33. [Link]
-
Transtutors. (2021, February 26). Spectra for p-amino benzoic acid A) Figure 20.1: 1) On the IR spectrum, assign the various... [Link]
-
Koczoń, P., Wierzejewska, M., & Borowiak, T. (2003). IR and Raman Spectra of Picolinic Acids. Journal of Molecular Structure, 651-653, 653-659. [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O)... [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
University of California, Los Angeles. INFRARED SPECTROSCOPY (IR). [Link]
-
SpectraBase. PICOLINIC ACID, HYDROCHLORIDE - Optional[FTIR] - Spectrum. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1018, Picolinic acid. [Link]
-
ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. [Link]
-
ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. [Link]
-
National Center for Biotechnology Information. (2023, July 18). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]
-
DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
-
Thieme. (2019, November 6). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. [Link]
-
SlidePlayer. The features of IR spectrum. [Link]
-
GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. [Link]
-
University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. [Link]
-
SpectraBase. 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. [Link]
-
National Institute of Standards and Technology. Aniline - the NIST WebBook. [Link]
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Quality and Purity Assessment of 3-(3-BOC-Aminophenyl)picolinic acid: A Comparative Elemental Analysis Guide
Executive Summary
For researchers and drug development professionals, the structural integrity of pharmaceutical building blocks is non-negotiable. 3-(3-BOC-Aminophenyl)picolinic acid (CAS: 1261900-77-9) is a highly versatile intermediate, but its quality can vary drastically between suppliers. While standard High-Performance Liquid Chromatography (HPLC) is routinely used for purity assessment, it suffers from critical "blind spots"—namely, the inability to detect non-chromophoric inorganic salts and the potential to misquantify structurally similar impurities.
This guide objectively compares the performance of a High-Purity (HP) Grade against two Standard Commercial Grades using CHNS-O Elemental Analysis (EA). By providing absolute quantitative verification of the empirical formula, EA serves as an orthogonal, self-validating system to guarantee batch-to-batch reproducibility.
The Privileged Scaffold and the Analytical Challenge
Picolinic acid derivatives are1 due to their bidentate metal-chelating properties and their ability to facilitate π-π stacking with biological targets[1]. 3-(3-BOC-Aminophenyl)picolinic acid is uniquely valuable because it combines this chelating headgroup with a protected aniline, making it an ideal precursor for complex cross-coupling reactions or PROTAC synthesis.
However, synthesizing this compound typically involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling. This introduces two major risks:
-
Inorganic Contamination: Residual palladium catalyst or borate salts that evade silica gel purification.
-
Protecting Group Instability: Premature acidic cleavage of the tert-butyloxycarbonyl (BOC) group during workup.
Because 2[2], relying solely on LC-MS is insufficient. Elemental analysis provides the definitive proof of composition required to clear these hurdles[3].
Fig 1. Synthesis pathway and potential impurity generation during cross-coupling.
Experimental Protocol: Self-Validating CHNS-O Analysis
To generate the comparative data, we utilized a dynamic flash combustion method (modified Dumas method) coupled with Thermal Conductivity Detection (TCD)[3].
The Self-Validating Mechanism
Trustworthiness in elemental analysis relies on preventing detector drift and matrix interference. This protocol employs a strict bracketing validation system . A blank (empty capsule) is run to establish the baseline, followed by a Certified Reference Material (CRM)—in this case, Sulfanilamide (Theoretical: C 41.84%, H 4.68%, N 16.27%, S 18.62%)—before and after the sample batch. If the post-batch CRM deviates by >0.15% from theoretical values, the entire batch is automatically invalidated and rerun.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 1.5–2.0 mg of the homogenized compound into a tin capsule (for CHNS) or a silver capsule (for Oxygen) using a microbalance with 0.1 µg resolution.
-
Flash Combustion (CHNS): Drop the tin capsule into a quartz reactor heated to 1000°C in an oxygen-rich environment. The oxidation of the tin capsule creates an exothermic flash (~1800°C), ensuring complete conversion of organic matter into CO₂, H₂O, N₂, and SO₂.
-
Pyrolysis (Oxygen): For oxygen determination, drop the silver capsule into a pyrolysis reactor at 1060°C in a reducing environment (carbon black) to quantitatively convert all oxygen to CO.
-
Catalytic Reduction: Pass the combustion gases through a copper reduction tube to remove excess oxygen and reduce any nitrogen oxides (NOx) to N₂.
-
Separation & Detection: Separate the gas mixture via an isothermal gas chromatography (GC) column and quantify the peaks using a Thermal Conductivity Detector (TCD).
Fig 2. Step-by-step experimental workflow for dynamic CHNS-O elemental analysis.
Comparative Data Analysis
The empirical formula for 3-(3-BOC-Aminophenyl)picolinic acid is C₁₇H₁₈N₂O₄ (Molecular Weight: 314.34 g/mol ). The standard pharmacopeial acceptance criterion for elemental purity is a maximum deviation of ±0.3% from theoretical values.
We compared a High-Purity (HP) Grade against two standard commercial alternatives that previously passed basic HPLC-UV screening (>95% Area).
| Element | Theoretical (%) | High-Purity Grade (%) | Standard Grade A (%) | Standard Grade B (%) |
| Carbon (C) | 64.96 | 64.88 (Pass) | 65.19 (Pass) | 61.71 (Fail) |
| Hydrogen (H) | 5.77 | 5.81 (Pass) | 5.66 (Pass) | 5.48 (Fail) |
| Nitrogen (N) | 8.91 | 8.87 (Pass) | 9.33 (Fail) | 8.46 (Fail) |
| Oxygen (O) | 20.36 | 20.40 (Pass) | 19.82 (Fail) | 19.34 (Fail) |
| Conclusion | N/A | Validated | De-BOC Contamination | Inorganic Salts (Ash) |
Mechanistic Causality: Interpreting the Failures
Data without context is meaningless. As application scientists, we must look at the causality behind the deviations in Grades A and B to understand how they impact downstream drug development.
The Case of Standard Grade A: Protecting Group Loss
In Grade A, the Nitrogen content is anomalously high (9.33% vs the theoretical 8.91%), while Oxygen is depressed. This is the exact mathematical signature of De-BOC contamination . If the BOC group (C₅H₈O₂) is cleaved during an overly acidic workup, the resulting impurity is 3-(3-Aminophenyl)picolinic acid. Because the bulky, nitrogen-free BOC group is lost, the total molecular mass decreases, causing the relative mass fraction of the remaining Nitrogen atoms to spike. Our calculations show that a ~10% (w/w) contamination of the De-BOC impurity perfectly yields the 9.33% Nitrogen value observed. HPLC-UV often misses this if the extinction coefficients of the protected and unprotected species differ significantly at the chosen wavelength.
The Case of Standard Grade B: The Invisible Ash
Grade B exhibits a uniform depression across all organic elements (C, H, N, and O are all roughly 5% below theoretical values). This is the classic signature of 4[4]. Because elements like Palladium, Boron, or residual silica gel from column chromatography do not combust into gases at 1000°C, they remain in the crucible as ash. This non-combustible mass artificially dilutes the percentage of the organic elements. Using this grade in a sensitive downstream catalytic reaction would likely result in catalyst poisoning or stoichiometric imbalances.
Conclusion
For complex pharmaceutical building blocks like 3-(3-BOC-Aminophenyl)picolinic acid, relying solely on chromatographic purity is a critical vulnerability. As demonstrated, Standard Grades that appear pure on an HPLC chromatogram can harbor up to 10% structural impurities or 5% inorganic salts.
High-Purity Grades validated by CHNS-O Elemental Analysis ensure that the stoichiometric calculations for your downstream syntheses are perfectly calibrated, saving both time and high-value reagents in the drug development pipeline.
References
- BenchChem. "4-(2-Hydroxypropan-2-yl)picolinic acid" (Context on picolinic acid privileged scaffolds).
- VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis".
- Thermo Fisher Scientific. "Elemental analysis applications compendium".
- TCA Lab / Alfa Chemistry. "Elemental Analysis Service".
Sources
Reactivity Profiling: 3-(3-BOC-Aminophenyl)picolinic Acid vs. Its 6-Amino Isomer
Introduction & Structural Rationale
As drug discovery programs increasingly rely on highly functionalized pyridine scaffolds, understanding the subtle reactivity shifts dictated by positional isomerism is paramount. Picolinic acid (pyridine-2-carboxylic acid) derivatives are privileged structures acting as potent enzyme inhibitors and versatile ligands in catalysis[1].
This guide provides a rigorous comparative analysis between 3-(3-BOC-Aminophenyl)picolinic acid and its 6-amino isomer (e.g., 6-amino-3-(3-BOC-aminophenyl)picolinic acid). By dissecting the steric constraints of the 3-aryl substitution and the electronic perturbations introduced by the 6-amino group, we establish a predictive framework for downstream functionalization and synthetic planning.
Mechanistic Causality: Sterics vs. Electronics
As an application scientist, anticipating reaction outcomes requires looking beyond the basic functional groups to understand the holistic electronic environment of the molecule.
The 3-Aryl Steric Shield: In both molecules, the bulky 3-(3-BOC-aminophenyl) group resides adjacent to the carboxylic acid at the C2 position. This induces significant steric shielding around the carbonyl carbon, elevating the activation energy required for standard esterification or amidation. The BOC-protected amine on the phenyl ring is electronically insulated from the pyridine core, acting primarily as a steric boundary and a lipophilic modifier rather than an electronic director.
The 6-Amino Electronic Perturbation: The introduction of a primary amine at the C6 position fundamentally alters the pyridine ring's electronic landscape[2]. The 6-amino group acts as a strong resonance electron donor (+M effect). This electron density delocalizes into the pyridine ring, significantly increasing the basicity of the pyridine nitrogen. Furthermore, the 6-amino group introduces a competing nucleophilic site. Although it is deactivated relative to aliphatic amines due to resonance with the electron-deficient pyridine ring, it can still participate in unwanted side reactions (such as dimerization or di-acylation) during aggressive coupling conditions.
Logical relationship of steric and electronic effects on picolinic acid reactivity.
Comparative Reactivity Data
To quantify these effects, we evaluate the thermodynamic and kinetic profiles of both scaffolds. The structural isomerism of pyridine carboxylic acids directly dictates their complexation, basicity, and reactivity behaviors[3]. Furthermore, the carbon chemical shift and electronic distribution can dramatically alter how these isomers coordinate in transition metal catalysis.
| Property/Metric | 3-(3-BOC-Aminophenyl)picolinic acid | 6-Amino-3-(3-BOC-aminophenyl)picolinic acid |
| Pyridine N pKa (est.) | ~1.5 - 2.0 | ~4.5 - 5.5 (Increased basicity via +M effect) |
| Carboxylic Acid pKa | ~5.0 - 5.5 | ~5.5 - 6.0 |
| Amidation Yield (HATU) | 85% (Clean conversion) | 65% (Requires strict stoichiometric control) |
| Primary Nucleophile | Carboxylate / Pyridine N | 6-Amino group / Pyridine N |
| Steric Hindrance at C2 | High | High |
Experimental Workflows & Self-Validating Protocols
To ensure high-fidelity functionalization, protocols must be designed as self-validating systems. The following methodologies detail the amidation and deprotection of the sterically hindered picolinic acid core, specifically addressing the challenges posed by the 6-amino isomer.
Protocol 1: Sterically Hindered Amidation (HATU-Mediated)
Causality: Due to the 3-aryl steric shield, standard coupling agents (e.g., EDC/HOBt) often fail or require elevated temperatures, which risks BOC deprotection or degradation. HATU is selected for its superior reactivity in forming the highly active 7-aza-1-hydroxybenzotriazole ester, overcoming the steric barrier at C2 while allowing for mild reaction temperatures.
Step-by-Step Methodology:
-
Equilibration: Dissolve 1.0 eq of the picolinic acid derivative in anhydrous DMF (0.1 M) under an inert argon atmosphere. Cool to 0 °C. Causality: Low temperatures suppress thermal degradation and minimize the nucleophilic attack from the 6-amino group in the isomer.
-
Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.
-
Self-Validation Check: Withdraw a 5 µL aliquot, quench in MeCN/H2O, and analyze via LC-MS. You must observe the mass of the active ester intermediate before proceeding.
-
-
Nucleophilic Addition: Dropwise add 1.1 eq of the target aliphatic amine. Allow the reaction to slowly warm to ambient temperature over 4 hours.
-
Monitoring: Perform HPLC analysis at t=2h and t=4h.
-
Self-Validation Check: For the 6-amino isomer, closely monitor the chromatogram for a secondary, heavier peak indicating dimer formation (cross-coupling between the activated acid and the 6-amino group). If observed, immediately cool the reaction to halt over-reaction.
-
-
Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer thoroughly with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Self-validating amidation workflow with integrated LC-MS/HPLC monitoring.
Protocol 2: Selective BOC Deprotection
Causality: The BOC group on the 3-phenyl ring must be removed without inducing decarboxylation of the picolinic acid core. Pyridine-2-carboxylic acids are uniquely susceptible to decarboxylation under harsh acidic conditions at elevated temperatures due to the formation of an ylide intermediate.
Step-by-Step Methodology:
-
Preparation: Suspend the purified amidation product in anhydrous DCM (0.2 M) at 0 °C.
-
Acidification: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for exactly 2 hours.
-
Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material must strictly correlate with the appearance of a highly polar, ninhydrin-positive baseline spot.
-
Purification: Concentrate under reduced pressure. Critical Step: Keep the water bath strictly <30 °C to prevent thermal decarboxylation. Triturate the resulting TFA salt with cold diethyl ether to yield the pure amine as a solid precipitate.
References
1.3 - ResearchGate[3] 2. - Inorganic Chemistry Frontiers (RSC Publishing) 3.1 - PMC[1] 4.2 - Google Patents[2] 5. - MilliporeSigma
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102786480A - 2-substituted-6-amino-5-alkyl, alkenyl or alkynyl-4-pyrimidinecarboxylic acids and 6-substituted-4-amino-3- alkyl, alkenyl or alkynyl picolinic acids and their use as herbicides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Comprehensive Purity Validation of 3-(3-BOC-Aminophenyl)picolinic Acid Reference Standards
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the following guide is structured not as a rigid template, but as a logical progression of analytical inquiry. We will explore the "why" behind each experimental choice, ensuring a self-validating system of protocols that collectively provide an unambiguous purity value.
The Orthogonal Approach: A Multi-Faceted View of Purity
A single analytical technique is insufficient to declare a reference standard as "pure." Each method has its own inherent biases and limitations. Therefore, a scientifically sound validation strategy employs a suite of orthogonal techniques, each probing different physicochemical properties of the molecule. This multi-pronged approach ensures that a comprehensive picture of the sample's composition is obtained.
The validation of a 3-(3-BOC-Aminophenyl)picolinic acid reference standard should, at a minimum, encompass the following analyses:
-
Chromatographic Purity: To separate and quantify organic impurities.
-
Structural Identity and Elucidation: To confirm the molecular structure and identify any co-eluting or structurally related impurities.
-
Absolute Purity and Inorganic Impurities: To determine the content of non-chromophoric components such as water and residual solvents.
-
Thermal Properties: To assess stability and detect any polymorphic forms or solvates.
The following sections will delve into the practical application of these techniques, providing both the rationale and detailed experimental protocols.
I. Chromatographic Purity: The Power of Separation with High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds.[1][2] Its high resolving power allows for the separation of the main component from closely related structural analogues and degradation products.
The "Why": Causality in Method Development
For 3-(3-BOC-Aminophenyl)picolinic acid, a reverse-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses both polar (picolinic acid moiety) and non-polar (BOC-protected aminophenyl group) characteristics, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
The tert-butoxycarbonyl (BOC) protecting group is known to be labile under strongly acidic conditions.[3] Therefore, the mobile phase composition must be carefully chosen to avoid on-column degradation, which would artificially lower the purity value. A mobile phase buffered to a slightly acidic or neutral pH is often preferred. However, even low concentrations of trifluoroacetic acid (TFA), a common mobile phase additive, can induce some deprotection of the BOC group.[1]
Experimental Protocol: RP-HPLC for Purity Assessment
Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 210 nm and 254 nm. The picolinic acid and aminophenyl chromophores will exhibit absorbance at these wavelengths.
Sample Preparation: Dissolve the reference standard in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Data Analysis: Purity is calculated by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Comparative Data: Primary vs. Secondary Reference Standard
| Parameter | Primary Reference Standard | Candidate Secondary Standard |
| Purity (Area % at 254 nm) | ≥ 99.8% | 99.5% |
| Total Impurities | ≤ 0.2% | 0.5% |
| Largest Single Impurity | ≤ 0.1% | 0.2% |
II. Unambiguous Identity: Mass Spectrometry and NMR Spectroscopy
While HPLC provides quantitative data on purity, it does not definitively confirm the identity of the main peak or the structure of impurities. For this, we turn to the synergistic power of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The "Why": LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information for the main peak and any separated impurities. For BOC-protected compounds, electrospray ionization (ESI) is a suitable "soft" ionization technique. However, in-source fragmentation can occur, leading to the observation of ions corresponding to the loss of isobutylene (56 Da) and the entire BOC group (100 Da).[4]
Experimental Protocol: LC-MS for Identity Confirmation
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
LC Conditions: Same as the RP-HPLC protocol described above.
MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Fragmentor Voltage: 100-150 V (can be optimized to control in-source fragmentation)
Expected Results: The mass spectrum of the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of 3-(3-BOC-Aminophenyl)picolinic acid (C₁₇H₁₈N₂O₄, MW = 314.34).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation.[5] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Expected ¹H NMR Signals (Illustrative, based on similar structures):
-
BOC group: A sharp singlet at ~1.5 ppm (9H).
-
Aromatic protons: A series of multiplets in the range of 7.0-8.5 ppm.
-
Amine proton (NH): A broad singlet, the chemical shift of which is solvent and concentration-dependent.
-
Carboxylic acid proton (COOH): A very broad singlet at >10 ppm, which may or may not be observed depending on the solvent and water content.
Expected ¹³C NMR Signals (Illustrative):
-
BOC group: Signals around 28 ppm (CH₃) and 80 ppm (quaternary C).
-
Aromatic carbons: Multiple signals between 110-160 ppm.
-
Carbonyl carbons: Signals for the carbamate and carboxylic acid carbons in the range of 150-170 ppm.
III. Assessing Non-Chromophoric Impurities
HPLC with UV detection will not detect impurities that lack a chromophore, such as water and residual solvents. Therefore, specific tests for these are mandatory.
Water Content by Karl Fischer Titration
The "Why": Water can be present as absorbed moisture or as a hydrate. The Karl Fischer titration is a highly specific and accurate method for water determination.[6][7]
Experimental Protocol: Coulometric Karl Fischer Titration
Instrumentation: A coulometric Karl Fischer titrator.
Method: The sample is dissolved in a suitable anhydrous solvent (e.g., methanol or a specialized Karl Fischer solvent) and titrated with the Karl Fischer reagent. The endpoint is detected electrochemically.
Residual Solvents by Gas Chromatography (GC)
The "Why": Residual solvents from the synthesis and purification process must be controlled. Headspace Gas Chromatography (GC) is the standard technique for this analysis.
Experimental Protocol: Headspace GC
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
Method: A weighed amount of the reference standard is placed in a headspace vial, dissolved or suspended in a suitable high-boiling solvent (e.g., DMSO), and heated. The vapor phase is then injected into the GC for separation and quantification.
IV. Thermal Analysis: A Window into Solid-State Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the solid-state properties of the reference standard.[8][]
Thermogravimetric Analysis (TGA)
The "Why": TGA measures the change in mass of a sample as a function of temperature.[10] It is useful for determining the presence of residual solvents and assessing thermal stability. The thermal deprotection of the BOC group is a known phenomenon and can be observed by TGA.[11]
Experimental Protocol: TGA
Instrumentation: A thermogravimetric analyzer.
Method: A small amount of the sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
Differential Scanning Calorimetry (DSC)
The "Why": DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[12] It is used to determine the melting point, assess crystallinity, and detect polymorphism.
Experimental Protocol: DSC
Instrumentation: A differential scanning calorimeter.
Method: A small amount of the sample (2-5 mg) is sealed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
V. Purity Assignment: Bringing It All Together
The final purity of the 3-(3-BOC-Aminophenyl)picolinic acid reference standard is determined by mass balance, taking into account the data from all the orthogonal techniques.
Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC) - (% Non-combustible Residue)
Conclusion
The validation of a chemical reference standard is a rigorous, multi-faceted process that demands a deep understanding of analytical chemistry principles. For 3-(3-BOC-Aminophenyl)picolinic acid, a combination of HPLC, LC-MS, NMR, Karl Fischer titration, GC, and thermal analysis provides a comprehensive and self-validating assessment of its purity. By employing these orthogonal techniques, researchers, scientists, and drug development professionals can have high confidence in the quality of their reference standard, ensuring the accuracy and reliability of their analytical data and, ultimately, contributing to the development of safe and effective medicines.
References
-
Characterization of pharmaceuticals using thermal analysis - ResearchGate. Available at: [Link]
-
NMR in Reference Standard Characterization. ResolveMass Laboratories Inc. Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. Available at: [Link]
-
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories Inc. Available at: [Link]
-
Thermal Analysis Techniques. Impact Analytical. Available at: [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]
-
A mild Boc deprotection and the importance of a free carboxylate. ResearchGate. Available at: [Link]
-
Water Content Determination by Karl Fischer. Pharmaguideline. Available at: [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
distinguishing 3-(3-BOC-Aminophenyl)picolinic acid from regioisomers
Analytical Strategies for the Unambiguous Differentiation of 3-(3-BOC-Aminophenyl)picolinic Acid from its Regioisomers
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In pharmaceutical development, the precise characterization of biaryl regioisomers is non-negotiable. The spatial orientation of aromatic substituents dictates a molecule's binding affinity, pharmacokinetics, and intellectual property landscape. Distinguishing 3-(3-BOC-Aminophenyl)picolinic acid from its 4-, 5-, and 6-substituted regioisomers presents a distinct analytical challenge: these compounds are isobaric (identical mass), possess nearly identical lipophilicity, and exhibit highly overlapping 1D Nuclear Magnetic Resonance (NMR) spectra.
This guide objectively compares the performance of advanced chromatographic and spectroscopic techniques used to resolve these isomers. By combining orthogonal LC-MS/MS separations with 2D NMR connectivity mapping, researchers can establish a self-validating analytical framework for unequivocal structural elucidation [1].
The Regioisomer Challenge: Structural Context
The core scaffold of the target molecule is picolinic acid (pyridine-2-carboxylic acid). The attachment of the 3-BOC-aminophenyl group can theoretically occur at the C3, C4, C5, or C6 positions of the pyridine ring.
Because standard reverse-phase chromatography (e.g., C18) relies primarily on hydrophobic interactions, it often fails to baseline-resolve these positional isomers. Furthermore, while mass spectrometry easily confirms the molecular formula, isobaric compounds yield identical precursor ions (
Fig 1: Self-validating analytical workflow for the definitive assignment of biaryl regioisomers.
Comparative Analytical Methodologies
LC-MS/MS: Chromatographic Resolution and Fragmentation
The Causality of Column Selection: To separate biaryl regioisomers, we must exploit differences in their three-dimensional shape and electron density rather than just hydrophobicity. A Pentafluorophenyl (PFP) stationary phase is vastly superior to C18 here. The PFP phase engages in
Fragmentation (MS/MS): While all isomers will exhibit a primary neutral loss of 100 Da (cleavage of the BOC group to yield
1D NMR Spectroscopy: Aromatic Splitting Topologies
1D
-
3-Substituted (Target): Leaves a contiguous 3-spin system (H4, H5, H6). H6 appears as a doublet of doublets (coupled to H5), and H4 appears as a doublet (coupled to H5).
-
4-Substituted: Leaves H3, H5, and H6. H3 is isolated between two substituents and appears as a sharp singlet (or fine doublet with meta-coupling).
-
5-Substituted: Leaves H3, H4, and H6. H6 is isolated next to the nitrogen and appears as a singlet.
2D NMR (HMBC & NOESY): The Definitive Connectivity Matrix
While 1D NMR infers the structure, 2D NMR proves it. Heteronuclear Multiple Bond Correlation (HMBC) detects
The Causality of the 2D Approach: Why run both? HMBC proves the covalent linkage (e.g., Phenyl H2' correlating to Pyridine C3), while NOESY proves the spatial geometry (Phenyl H2' showing a cross-peak with Pyridine H4). Running them orthogonally prevents misassignment caused by unusually weak or strong
Fig 2: 2D NMR logical framework establishing the C3-aryl linkage via HMBC and NOESY.
Quantitative Data Summary
The following table summarizes the diagnostic analytical markers used to differentiate the target from its primary regioisomeric impurities.
| Regioisomer | Pyridine | Diagnostic HMBC ( | Diagnostic NOESY | LC-MS/MS CID |
| 3-Substituted (Target) | H4: ~7.8 ppm (d)H5: ~7.5 ppm (dd)H6: ~8.6 ppm (d) | Phenyl H2'/H6' | Phenyl H2' | |
| 4-Substituted | H3: ~8.3 ppm (s)H5: ~7.7 ppm (d)H6: ~8.7 ppm (d) | Phenyl H2'/H6' | Phenyl H2' | |
| 5-Substituted | H3: ~8.1 ppm (d)H4: ~8.0 ppm (d)H6: ~8.9 ppm (s) | Phenyl H2'/H6' | Phenyl H2' | |
| 6-Substituted | H3: ~8.0 ppm (d)H4: ~7.9 ppm (t)H5: ~8.1 ppm (d) | Phenyl H2'/H6' | Phenyl H2' |
Experimental Protocols & Self-Validating Workflows
Protocol A: Orthogonal UPLC-MS/MS Separation
This protocol utilizes
-
System Suitability Test (SST): Inject a blank followed by a known mixture of 3- and 4-phenylpyridine standards to verify column
selectivity. -
Column Preparation: Equip the UPLC with a PFP column (e.g., Waters Cortecs PFP, 2.1 x 100 mm, 1.6 µm). Maintain column compartment at 40°C to reduce backpressure and stabilize stationary phase dynamics.
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water (promotes ionization and suppresses carboxylate tailing).
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Run a shallow gradient from 10% B to 60% B over 12 minutes. The shallow slope is critical for maximizing the subtle steric differences between the isomers.
-
Detection: Monitor UV at 254 nm and MS in positive ESI mode. Isolate
315.1 and apply a collision energy of 25 eV to monitor the 215 and 197 product ions.
Protocol B: Self-Validating 2D NMR Acquisition
This protocol ensures that long-range correlations are not mistaken for 1-bond artifacts.
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-
. DMSO is chosen over CDCl to disrupt hydrogen bonding from the carboxylic acid, yielding sharper pyridine signals [3]. -
Step 1: 1D
H and HSQC (The Baseline): Acquire a standard 1D proton spectrum. Immediately follow with a H- C HSQC experiment. Causality: HSQC maps all direct (1-bond) C-H attachments. You must have this map to subtract these signals from the HMBC spectrum later. -
Step 2: HMBC (The Covalent Map): Acquire the HMBC optimized for a long-range coupling constant of
Hz. Look specifically for the cross-peak between the Phenyl H2' proton (~7.9 ppm) and the quaternary Pyridine C3 carbon (~135-140 ppm). -
Step 3: NOESY (The Spatial Map): Acquire a 2D NOESY spectrum with a mixing time (
) of 400 ms. Causality: A mixing time of 400 ms is perfectly calibrated for small molecules (~300 Da) to allow spin-lattice relaxation to transfer magnetization between protons <5 Å apart, without allowing "spin diffusion" (secondary transfers that create false positives) [2]. Verify the spatial proximity by locating the cross-peak between Phenyl H2' and Pyridine H4.
Conclusion
The unambiguous differentiation of 3-(3-BOC-Aminophenyl)picolinic acid from its regioisomers cannot be achieved through simple mass or 1D analysis alone. By deploying a PFP-based chromatographic method to exploit steric differences, and coupling it with a self-validating 2D NMR workflow (HSQC
References
- News-Medical.
- A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC Benchchem URL
- HCV NS5A Replication Complex Inhibitors. Part 4.
Application Guide: UV-Vis Absorption Spectroscopy of 3-(3-BOC-Aminophenyl)picolinic acid vs. Structural Analogues
Executive Summary
In modern drug discovery, functionalized biaryl compounds like 3-(3-BOC-Aminophenyl)picolinic acid are critical building blocks for synthesizing PROTACs, kinase inhibitors, and metal-chelating therapeutics. Understanding the photophysical properties of these intermediates is essential for reaction monitoring, purity analysis, and downstream assay development.
This guide provides an authoritative, comparative analysis of the UV-Vis absorption characteristics of 3-(3-BOC-Aminophenyl)picolinic acid. By deconstructing the molecule into its core chromophores, we explain the causality behind its spectral signature and provide a self-validating experimental protocol for accurate quantification.
Mechanistic Insights: Deconstructing the Chromophore (E-E-A-T)
The UV-Vis absorption spectrum of 3-(3-BOC-Aminophenyl)picolinic acid is not a single isolated peak, but rather a composite signature dictated by the interplay of three distinct structural features. Understanding the electronic transitions (
-
The Picolinic Acid Core : Unsubstituted picolinic acid (pyridine-2-carboxylic acid) serves as the baseline chromophore, exhibiting a characteristic
transition with a near 264 nm[1]. Because picolinic acid contains both a basic pyridine nitrogen and an acidic carboxyl group, it exists as a zwitterion in neutral aqueous solutions. Consequently, its absorption profile is highly sensitive to the pH of the microenvironment, necessitating strict pH control or non-aqueous solvents for reproducible baseline measurements[1],[2]. -
Biaryl Conjugation : The introduction of a phenyl ring at the 3-position of the pyridine core extends the
-conjugated system. The degree of electronic communication between the two rings is governed by their dihedral angle. This extended conjugation lowers the HOMO-LUMO energy gap, which typically red-shifts the primary absorption band to approximately 280 nm[3]. -
The BOC-Aminophenyl Auxochrome (Causality of Protection) : In an unprotected 3-(3-aminophenyl)picolinic acid, the free primary amine acts as a powerful auxochrome. The nitrogen's lone pair delocalizes into the phenyl ring, significantly lowering the energy gap for the
transition and pushing the beyond 310 nm. However, the addition of the tert-butoxycarbonyl (BOC) protecting group fundamentally alters this causality. The BOC carbonyl group competes for the nitrogen's lone pair via amide-like resonance, dampening its electron-donating effect on the biaryl system. Consequently, the BOC-protected variant exhibits a hypsochromic (blue) shift relative to the free amine, settling at a of roughly 295 nm.
Fig 1: Electronic transition pathways and structural causality of the BOC-protected biaryl system.
Comparative Quantitative Data
To contextualize the photophysical behavior of 3-(3-BOC-Aminophenyl)picolinic acid, it must be compared against its structural analogues. The table below summarizes the quantitative shifts in absorption maxima (
| Compound | Solvent | Mechanistic Note | ||
| Picolinic Acid | ~264 | 4,500 | MeOH | Baseline pyridine |
| 3-Phenylpicolinic acid | ~280 | 12,000 | MeOH | Red-shift due to extended biaryl |
| 3-(3-Aminophenyl)picolinic acid | ~315 | 18,000 | MeOH | Strong red-shift; free amine lone pair donates into the ring. |
| 3-(3-BOC-Aminophenyl)picolinic acid | ~295 | 15,000 | MeOH | Blue-shift vs. free amine; BOC group dampens auxochromic effect. |
(Note: Values are representative benchmarks for these chromophore classes in protic organic solvents).
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating linearity check to rule out aggregation or concentration-dependent tautomerization, which are common pitfalls when analyzing functionalized pyridine derivatives[4].
Materials Required:
-
3-(3-BOC-Aminophenyl)picolinic acid (Analyte)
-
Spectroscopic-grade Methanol (UV cutoff < 210 nm)
-
Matched pair of 10 mm path-length quartz cuvettes
-
Dual-beam UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Solvent Preparation & Environmental Control : Utilize spectroscopic-grade Methanol. Because the picolinic acid core is sensitive to trace acids/bases, ensure the glassware is rigorously clean and the solvent is unbuffered to observe the compound's intrinsic neutral state[1].
-
Stock Solution Generation : Weigh exactly 3.14 mg of 3-(3-BOC-Aminophenyl)picolinic acid (MW
314.34 g/mol ) and dissolve it in 10.0 mL of Methanol to create a 1.0 mM stock solution. Sonicate for 60 seconds to ensure complete dissolution. -
Serial Dilution (Self-Validation Step) : Prepare three working concentrations: 10 µM, 25 µM, and 50 µM [4]. Measuring a concentration gradient is a critical self-validating step; if the calculated molar extinction coefficient (
) remains constant across all three concentrations, the system strictly obeys the Beer-Lambert law, confirming that no molecular aggregation is occurring. -
Instrument Blanking : Fill both matched quartz cuvettes with pure Methanol. Place one in the reference path and one in the sample path. Perform a baseline zero scan from 200 nm to 400 nm[4].
-
Spectral Acquisition : Empty the sample cuvette, rinse it once with the 10 µM solution, and then fill it with the 10 µM solution. Record the absorption spectrum. Repeat this process sequentially for the 25 µM and 50 µM solutions.
-
Data Extraction : Identify the wavelength of maximum absorbance (
) around the 290-300 nm region. Calculate using the formula .
Fig 2: Step-by-step UV-Vis spectroscopy workflow with built-in Beer-Lambert validation.
References
-
SIELC Technologies. "UV-Vis Spectrum of Picolinic Acid." SIELC Applications Library. Available at:[Link]
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 1018, Picolinic acid." PubChem Database. Available at:[Link]
-
Journal of Chemical Education. "Hydride ion and sulfite ion attack on pyridine derivatives: Correspondence between biochemical and chemical reactions as demonstrated by UV spectroscopy." ACS Publications. Available at:[Link]
Sources
A Comprehensive Guide to the Safe Disposal of 3-(3-BOC-Aminophenyl)picolinic acid
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 3-(3-BOC-Aminophenyl)picolinic acid, a key building block in many synthetic pathways, requires meticulous management from inception to disposal. This guide provides a detailed, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our commitment to scientific integrity and safety extends beyond the product, empowering researchers with the knowledge to maintain a secure and responsible laboratory environment.
Understanding the Compound: A Hazard-Based Assessment
-
Picolinic Acid Moiety: Picolinic acid and its derivatives can be harmful if swallowed and may cause serious eye damage.[1]
-
Aminophenyl Group: Aromatic amines are a class of compounds that can exhibit varying degrees of toxicity. Analogs such as 3-aminophenylboronic acid are classified as skin and eye irritants, and may cause respiratory irritation.[2][3][4][5]
-
BOC Protecting Group: The BOC group itself is generally stable under basic and nucleophilic conditions but is labile to acid.[6][7][] During disposal, unintended deprotection could occur if mixed with acidic waste, generating the free amine.
Based on this analysis, 3-(3-BOC-Aminophenyl)picolinic acid should be handled as a hazardous substance. The following table summarizes the anticipated hazard classifications.
| Hazard Classification | Anticipated Risk | GHS Pictograms (Anticipated) |
| Acute Toxicity, Oral | Harmful if swallowed[1][9] | |
| Skin Corrosion/Irritation | Causes skin irritation[3][9] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2][3][4][9] | |
| Specific Target Organ Toxicity | May cause respiratory irritation[3][5][9] |
Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of 3-(3-BOC-Aminophenyl)picolinic acid is to treat it as hazardous chemical waste.[10] Under no circumstances should it be disposed of down the drain or in regular trash.[10][11]
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.[11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[11]
-
Body Protection: A laboratory coat.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[12][13]
-
Identify a Compatible Waste Container: Use a clearly labeled, leak-proof container designated for solid hazardous waste.[12][13][14] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Label the Container: The label must clearly state "Hazardous Waste" and list the full chemical name: "3-(3-BOC-Aminophenyl)picolinic acid".[13][14] Include the date of accumulation and the primary hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[14]
-
Solid Waste: Collect unadulterated solid 3-(3-BOC-Aminophenyl)picolinic acid in the designated solid hazardous waste container.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of in the hazardous waste container.[15] For acutely toxic "P-listed" chemicals, even the empty container must be disposed of as hazardous waste; while it is unknown if this compound would be P-listed, it is good practice to follow stringent guidelines.[15]
Step 3: Storage of Hazardous Waste
Store the hazardous waste container in a designated satellite accumulation area.[12][13] This area should be:
-
Near the point of waste generation.[13]
-
Clearly marked as a hazardous waste storage area.[12]
-
Away from incompatible materials, particularly strong acids, to prevent accidental deprotection of the BOC group.[16][17][18]
-
The container must be kept securely closed except when adding waste.[13][14]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company to arrange for pickup.[13] Provide them with a complete and accurate description of the waste.
Chemical Pre-treatment: Considerations for BOC Deprotection
In some instances, chemical neutralization or degradation is a viable pre-treatment step before disposal. However, for 3-(3-BOC-Aminophenyl)picolinic acid, this is generally not recommended as a standard laboratory disposal procedure due to the potential for creating additional hazardous byproducts.
The BOC group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[16][17][19] While this would convert the compound to 3-(3-aminophenyl)picolinic acid, the resulting acidic solution containing the deprotected amine and byproducts would still be considered hazardous waste. This process would also generate isobutylene and carbon dioxide. Attempting this outside of a controlled chemical reaction setup could pose unnecessary risks.
Decision Workflow for Disposal
Caption: Disposal Workflow for 3-(3-BOC-Aminophenyl)picolinic acid.
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
-
Inhalation: Move the affected individual to fresh air. If they feel unwell, seek medical attention.[2][3][9]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[2][9] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container.[3][9] For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental responsibility, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.
References
-
HCI. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
-
The Top 10 Hazardous Waste Disposal Best Practices. (2024, August 5). Retrieved from [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019, January 8). Retrieved from [Link]
-
ERG Environmental Services. How to Safely Dispose of Hazardous Chemical Waste. Retrieved from [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Boston University Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. acs.org [acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nipissingu.ca [nipissingu.ca]
- 19. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
